6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGVVJYSZCUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377546 | |
| Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31755-80-3 | |
| Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31755-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Novel Synthesis Methods for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel synthetic methodologies for the preparation of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This document details two prominent and efficient synthesis strategies: a one-pot, four-component reaction and a modified Guareschi-Thorpe pyridone synthesis. The guide includes detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Specifically, derivatives of this compound have garnered significant interest due to their potential applications in treating neurological disorders and cancer.[1][2] The development of efficient and scalable synthetic routes to this core structure is therefore of paramount importance. This guide explores modern, multicomponent reaction strategies that offer advantages over classical methods in terms of operational simplicity, atom economy, and the ability to rapidly generate structural analogs.
Comparative Analysis of Synthesis Methods
Two primary methods for the synthesis of this compound are presented. The choice of method may depend on factors such as available starting materials, desired scale, and reaction conditions.
| Parameter | Method 1: Four-Component Reaction | Method 2: Modified Guareschi-Thorpe Synthesis |
| Starting Materials | 4-Fluoroacetophenone, Ethyl Cyanoacetate, Trioxane (Formaldehyde source), Ammonium Acetate | Ethyl 4-fluoro-benzoylacetate, Cyanoacetamide, Piperidine |
| Reaction Type | One-pot, Multicomponent Condensation | Two-component Cyclocondensation |
| Catalyst/Promoter | Ammonium Acetate (also serves as nitrogen source) | Piperidine (base catalyst) |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |
| Reaction Time | 6 - 12 hours | 4 - 8 hours |
| Reported Yield Range (for analogous compounds) | 60 - 85% | 70 - 90% |
| Work-up | Filtration of precipitated product | Precipitation by cooling/addition of water, followed by filtration |
| Purification | Recrystallization | Recrystallization |
Method 1: One-Pot, Four-Component Reaction
This approach leverages the principles of green chemistry by combining four readily available starting materials in a single reaction vessel to construct the desired pyridone core. This method is highly convergent and atom-economical.
Experimental Protocol
Reagents:
-
4-Fluoroacetophenone (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Trioxane (formaldehyde equivalent, 0.4 eq)
-
Ammonium Acetate (8.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroacetophenone, ethyl cyanoacetate, trioxane, and a significant excess of ammonium acetate.
-
Add ethanol as the solvent to achieve a suitable concentration for reflux.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for a period of 6 to 12 hours, or until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Method 2: Modified Guareschi-Thorpe Pyridone Synthesis
This classical method for pyridone synthesis is adapted for the target molecule, offering a robust and high-yielding alternative to the multicomponent strategy. This two-component condensation reaction is catalyzed by a base.
Experimental Protocol
Reagents:
-
Ethyl 4-fluorobenzoylacetate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluorobenzoylacetate and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain stirring.
-
Monitor the reaction progress by TLC for 4 to 8 hours.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Overview of the two novel synthesis routes to the target compound.
Caption: Step-by-step workflow for the Four-Component Synthesis Method.
References
Spectroscopic Profile of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the expected spectroscopic properties based on the analysis of structurally related compounds and outlines the experimental protocols for their determination. The potential of this scaffold in targeting various biological pathways makes its thorough characterization essential for further development.[1][2]
Chemical Structure and Physicochemical Properties
This compound possesses a core pyridone ring substituted with a 4-fluorophenyl group at the 6-position and a nitrile group at the 3-position. The presence of the fluorophenyl moiety is known to enhance biological activity and selectivity in various therapeutic agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇FN₂O | Chem-Impex |
| Molecular Weight | 214.19 g/mol | Chem-Impex |
| Appearance | Pale yellow solid | Chem-Impex |
| Melting Point | >300 °C | Chem-Impex |
| CAS Number | 3335-44-2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the chemical structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon and the carbon of the nitrile group are expected to appear at characteristic downfield shifts.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Structurally Similar 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | DMSO-d₆ | 12.92 (s, 1H, NH), 8.55-7.31 (m, 12H, Ar-H) | 166.21, 154.22, 152.33, 136.00, 135.00, 134.01, 132.77, 131.17, 130.67, 130.31, 129.01, 128.82, 128.71, 128.52, 128.22, 127.66, 126.32, 125.21, 124.51, 121.22, 116.32, 107.21 | [3] |
| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | DMSO-d₆ | 13.08 (s, 1H, NH), 8.09-7.57 (m, 11H, Ar-H, thiophene-H) | 161.73, 160.32, 151.24, 134.77, 134.30, 133.59, 132.88, 131.05, 130.59, 130.01, 129.92, 129.34, 128.94, 128.06, 127.67, 127.02, 126.84, 125.82, 125.33, 116.42 | [3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-F bonds.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3100 | Amide N-H stretching |
| C≡N Stretch | 2230-2210 | Nitrile stretching |
| C=O Stretch | 1680-1640 | Amide carbonyl stretching |
| C=C Stretch | 1600-1450 | Aromatic and pyridone ring stretching |
| C-F Stretch | 1250-1000 | Carbon-fluorine stretching |
Note: These are expected ranges and can vary based on the specific molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₇FN₂O), the molecular ion peak [M]⁺ would be expected at m/z 214.19.
Table 4: Representative Mass Spectrometry Data for a Structurally Similar Compound
| Compound | Ionization Mode | m/z ([M]⁺) | Reference |
| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | EI (70 eV) | 357 (16%) | [3] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system of the pyridone and phenyl rings.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Synthesis of this compound
A plausible synthetic route for the title compound involves a multi-component reaction. A typical procedure is as follows:
-
A mixture of 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum (or equivalent) FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded in the positive or negative ion mode over an appropriate m/z range.
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or methanol).
-
Data Acquisition: The UV-Vis spectrum is recorded in the range of 200-800 nm using the solvent as a reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the title compound.
Caption: General workflow for synthesis and characterization.
Hypothetical Signaling Pathway Modulation
Given that 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives are explored as potential therapeutic agents for neurological disorders and cancer, the following diagram illustrates a generalized signaling pathway that such a compound might modulate. This is a hypothetical representation.[1][2]
References
Crystal Structure Analysis of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of analogues of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Introduction
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a 4-fluorophenyl group at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially modulating its biological target interactions. X-ray crystallography provides definitive information on the solid-state conformation, intermolecular interactions, and packing of these molecules, which are critical parameters for understanding their physicochemical properties and for guiding drug design efforts.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogues, based on protocols described in the literature.
Synthesis
A common and effective method for the synthesis of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogues is a one-pot, three-component reaction.[1]
General Procedure:
-
A mixture of an appropriate chalcone (or an aromatic aldehyde and an acetophenone derivative), cyanoacetamide, and a catalyst such as elemental sulfur or piperidine is prepared in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol).[1][2]
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMSO/DMF) to yield the desired 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogue.[1][3]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.
General Procedure:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., DMSO/DMF, ethanol/water) with gentle heating to achieve saturation.[1][3]
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.
-
Well-formed single crystals are harvested for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
General Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data of Analogues
The following tables summarize the crystallographic data for selected analogues of this compound. These data provide a basis for comparative structural analysis.
Table 1: Crystal Data and Structure Refinement for Selected Analogues
| Parameter | 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile[4] | 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[5] |
| Chemical Formula | C₂₂H₁₄N₂O | C₁₆H₁₆N₂O |
| Formula Weight | 322.36 | 252.31 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.1234 (2) | 8.3834 (3) |
| b (Å) | 16.9878 (4) | 7.1852 (2) |
| c (Å) | 11.2345 (3) | 23.5264 (8) |
| α (°) | 90 | 90 |
| β (°) | 114.541 (1) | 93.203 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1756.74 (8) | 1414.93 (8) |
| Z | 4 | 4 |
| Temperature (K) | 296(2) | 296 |
| R[F² > 2σ(F²)] | 0.047 | 0.047 |
| wR(F²) | 0.128 | 0.161 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile[4]
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.381(2) | C6-N1-C2 | 123.4(1) |
| C2-O1 | 1.238(2) | N1-C2-C3 | 116.8(1) |
| C2-C3 | 1.443(2) | O1-C2-C3 | 125.1(2) |
| C3-C4 | 1.370(2) | C4-C3-C2 | 120.3(2) |
| C4-C5 | 1.442(2) | C3-C4-C5 | 118.8(2) |
| C5-C6 | 1.365(2) | C6-C5-C4 | 119.3(2) |
| C6-N1 | 1.375(2) | N1-C6-C5 | 121.3(2) |
| C3-C7 | 1.453(2) | C2-C3-C7 | 119.5(2) |
| C7-N2 | 1.146(2) | N2-C7-C3 | 178.1(2) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of these analogues is often governed by a network of intermolecular hydrogen bonds and π–π stacking interactions. In many reported structures of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, molecules form centrosymmetric dimers through N—H···O hydrogen bonds between the amide groups of adjacent molecules.[4] These dimers can then further assemble into more complex supramolecular architectures through C—H···O, C—H···N, and π–π stacking interactions between the aromatic rings.[6] The presence of the fluorine atom in the 6-(4-fluorophenyl) group can introduce additional C—H···F interactions, further influencing the crystal packing.[6]
Visualization of Workflows and Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for crystal structure analysis and a conceptual representation of the key intermolecular interactions.
Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogues.
Caption: Key intermolecular interactions in the crystal packing of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogues.
Conclusion
The crystal structure analysis of this compound analogues reveals a rich and varied landscape of supramolecular chemistry. The interplay of strong N—H···O hydrogen bonding, which typically leads to the formation of robust dimers, and weaker interactions such as C—H···O, C—H···N, C—H···F, and π–π stacking, dictates the overall crystal packing and, consequently, the physicochemical properties of these compounds. The detailed structural information gleaned from X-ray crystallography is invaluable for the drug development process, providing a solid foundation for the design of new analogues with improved efficacy and pharmacokinetic profiles. Further studies to obtain the crystal structure of the parent this compound are warranted to complete the structural landscape of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydropyridine Carbonitrile Derivatives: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine derivatives have long been a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the management of cardiovascular diseases. The incorporation of a carbonitrile moiety into the dihydropyridine scaffold has unveiled a new dimension of pharmacological activity, shifting the focus towards oncology and the inhibition of key signaling molecules. This technical guide provides an in-depth exploration of the mechanism of action of dihydropyridine carbonitrile derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Core Mechanisms of Action and Quantitative Data
Recent research has illuminated the diverse mechanisms by which dihydropyridine carbonitrile derivatives exert their biological effects, primarily centered on the inhibition of protein kinases and key oncogenic drivers. This section summarizes the quantitative data associated with these interactions.
Anticancer Activity
Dihydropyridine carbonitrile derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Dihydropyridine Carbonitrile Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon Cancer) | 0.70 | [1] |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast Cancer) | 4.6 | [1] |
| Symmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 1g) | Doxorubicin-resistant cancer cell lines | 1.12 | [2] |
| Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2e) | Doxorubicin-resistant cancer cell lines | 3.64 | [2] |
| Asymmetric 1,4-Dihydropyridine-3-carbonitrile (Compound 2l) | Doxorubicin-resistant cancer cell lines | 3.57 | [2] |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 24) | HT-29 (Colon Cancer) | More active than doxorubicin | [3] |
| Asymmetric Dihydropyridine (Compound HD-7) | MCF-7 (Breast Cancer) | 16.75 | [4] |
| Asymmetric Dihydropyridine (Compound HD-8) | MCF-7 (Breast Cancer) | 18.33 | [4] |
| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 8t) | H358 (NSCLC, KRAS G12C mutant) | 0.0076 | [5] |
Kinase Inhibition
The anticancer effects of these compounds are often a direct result of their ability to inhibit specific protein kinases.
Table 2: Kinase Inhibitory Activity of Dihydropyridine Carbonitrile Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4,6-diaryl-2-oxo/imino-1,2-dihydropyridine-3-carbonitrile | p38α MAP Kinase | As low as 70 | [6] |
| 2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ic) | PIM-1 Kinase | 111.01 | [7] |
| 2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound IIa) | PIM-1 Kinase | 115.43 | [7] |
| Asymmetric Dihydropyridine (Compound HD-8) | EGFRwt Kinase | 15.90 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dihydropyridine carbonitrile derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9][10][11][12]
-
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dihydropyridine carbonitrile derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assays
These assays are used to determine the direct inhibitory effect of the compounds on specific kinase enzymes.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified.
-
General Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare serial dilutions of the dihydropyridine carbonitrile derivatives in a suitable kinase buffer.
-
Kinase Reaction: In a microplate, add the recombinant kinase (e.g., p38α, PIM-1, EGFR), the compound dilutions, and a mixture of the specific kinase substrate and ATP.[4][7][13]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP. Then, add a luciferase/luciferin mixture to produce a luminescent signal proportional to the amount of ADP formed.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.
-
KRAS G12C Nucleotide Exchange Assay
This assay is specifically designed to screen for inhibitors that lock the KRAS G12C mutant in its inactive, GDP-bound state.
-
Principle: The assay uses a fluorescently labeled GDP analog (BODIPY®-GDP) pre-loaded onto recombinant KRAS G12C. When GTP is added, it displaces the fluorescent GDP, causing a decrease in fluorescence. Inhibitors that prevent this exchange will maintain a high fluorescence signal.[2][14][15]
-
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant KRAS G12C pre-loaded with BODIPY®-GDP, GTP, and the dihydropyridine carbonitrile derivatives.
-
Reaction Setup: In a microplate, incubate the KRAS G12C-BODIPY®-GDP complex with the test compounds.
-
Initiation of Exchange: Add GTP to initiate the nucleotide exchange.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. A sustained high fluorescence in the presence of the compound indicates inhibition of nucleotide exchange.
-
Data Analysis: Determine the IC50 value for the inhibition of nucleotide exchange.
-
Signaling Pathways and Visualizations
Dihydropyridine carbonitrile derivatives have been shown to interfere with several critical signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these mechanisms of action.
KRAS G12C Signaling Pathway Inhibition
Certain 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives act as covalent inhibitors of the KRAS G12C mutant protein.[5] By binding to the mutant cysteine, these compounds lock KRAS in an inactive GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[16][17][18][19]
Caption: Inhibition of the KRAS G12C signaling cascade.
EGFR/HER-2 and BTK Signaling Pathway Inhibition
Asymmetric 1,4-dihydropyridine-3-carbonitriles have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bruton's Tyrosine Kinase (BTK).[20] These kinases are pivotal in cell growth, differentiation, and survival. Their inhibition disrupts downstream signaling, including the PI3K/AKT and MAPK pathways, leading to reduced cancer cell proliferation.[21][22][23]
Caption: Multi-kinase inhibition by dihydropyridine carbonitriles.
PIM-1 Kinase Signaling Pathway Inhibition
Dihydropyridine-3-carbonitrile derivatives have been shown to be potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway.[7] PIM-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle proteins. Inhibition of PIM-1 by these derivatives can thus lead to apoptosis and cell cycle arrest.[9][24][25]
Caption: Inhibition of the PIM-1 kinase signaling pathway.
p38α MAP Kinase Signaling Pathway Inhibition
4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of p38α MAP kinase.[6] This kinase is activated by cellular stress and inflammatory cytokines and plays a role in regulating inflammation and apoptosis. Its inhibition can modulate these cellular responses.[24][26][27][28]
Caption: Inhibition of the p38α MAP kinase pathway.
Conclusion
Dihydropyridine carbonitrile derivatives represent a versatile and promising class of compounds with significant potential, particularly in the field of oncology. Their mechanisms of action are diverse, moving beyond the classical role of dihydropyridines as calcium channel blockers to encompass the inhibition of a range of critical oncogenic kinases. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of these compounds as targeted therapeutic agents. The visualization of their impact on key signaling pathways underscores the molecular basis for their potent biological activities and offers a rationale for their further optimization in drug discovery programs.
References
- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. amsbio.com [amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KRAS - Wikipedia [en.wikipedia.org]
- 19. KRAS KRAS proto-oncogene, GTPase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 28. selleckchem.com [selleckchem.com]
The Impact of Phenyl Group Fluorination on Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Among the various structural modifications, the fluorination of phenyl rings has emerged as a particularly powerful tool for optimizing the biological and pharmacokinetic properties of drug candidates. The unique physicochemical characteristics of fluorine, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to its biological target. This technical guide provides an in-depth exploration of the biological activity of fluorinated phenyl compounds, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. We will delve into quantitative comparisons of biological activity, detailed experimental protocols for key assays, and the impact of these compounds on critical cellular signaling pathways.
The Influence of Fluorination on Biological Activity
The substitution of hydrogen with fluorine on a phenyl group can lead to a range of beneficial effects on a molecule's biological profile. These advantages stem from the distinct properties of the fluorine atom:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.
-
Binding Affinity and Potency: The high electronegativity of fluorine can alter the electronic distribution within the phenyl ring, influencing pKa and creating favorable interactions with the target protein. Fluorine can participate in hydrogen bonds and other non-covalent interactions, often leading to enhanced binding affinity and, consequently, increased potency.
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target. However, the effect on lipophilicity is context-dependent and needs to be carefully balanced to maintain adequate aqueous solubility.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.
The following sections will provide quantitative data to illustrate these effects across different classes of biologically active fluorinated phenyl compounds.
Data Presentation: Quantitative Analysis of Biological Activity
The impact of phenyl group fluorination on biological activity is most clearly demonstrated through quantitative data from in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for several classes of fluorinated phenyl compounds compared to their non-fluorinated counterparts.
Table 1: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Phenyl Compounds
| Compound Class | Fluorinated Derivative | Non-Fluorinated Analog | Cell Line | IC50 / GI50 (µM) - Fluorinated | IC50 / GI50 (µM) - Non-Fluorinated |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 2-Phenyl-N-(3-nitrophenyl)acetamide | PC3 | 52[1] | >100 |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 2-Phenyl-N-(4-nitrophenyl)acetamide | PC3 | 80[1] | >100 |
| Phenylpironetin | 4-Fluorophenyl dihydroxy analog | Pironetin | OVCAR5 | 0.0165[2] | 0.0219[2] |
| Phenylpironetin | 4-Fluorophenyl dihydroxy analog | Pironetin | A2780 | 0.0297[2] | 0.0410[2] |
| Chalcone | 4'-Fluoro-3-methoxychalcone | 3-Methoxychalcone | HepG2 | 67.51[3] | >100 |
Table 2: Comparative Enzyme Inhibition of Fluorinated vs. Non-Fluorinated Phenyl Compounds
| Enzyme Target | Fluorinated Inhibitor | Non-Fluorinated Analog | IC50 / Ki - Fluorinated | IC50 / Ki - Non-Fluorinated |
| MERTK | Fluorinated pyrimidine 5-carboxamide | Parent pyrimidine 5-carboxamide | 20 nM (IC50)[4] | 4.3 nM (IC50)[4] |
| FLT3 | Fluorinated pyrimidine 5-carboxamide | Parent pyrimidine 5-carboxamide | >1000 nM (IC50)[4] | 55 nM (IC50)[4] |
| Tubulin Polymerization | 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Corresponding non-fluorinated azetidinone | 0.075 µM (IC50) | Not specified |
| Tubulin Polymerization | 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Corresponding non-fluorinated azetidinone | 0.095 µM (IC50) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of fluorinated phenyl compounds.
Synthesis of Fluorinated Phenyl Compounds
Example: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of fluorinated chalcones.
Materials:
-
Appropriately substituted fluorinated acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve equimolar amounts of the fluorinated acetophenone and the substituted benzaldehyde in ethanol in a flask equipped with a stirrer.
-
Slowly add a dilute aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (chalcone) is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.
-
Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fluorinated phenyl compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated phenyl compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorinated phenyl compound
-
Spectrophotometer or fluorometer capable of reading 96-well plates
Procedure:
-
Prepare a solution of purified tubulin in the polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the fluorinated phenyl compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine for inhibition, paclitaxel for enhancement) and a negative control (vehicle).
-
Initiate the polymerization by adding the tubulin/GTP solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (for fluorescence-based assays) over time. An increase in absorbance/fluorescence indicates tubulin polymerization.[6][7]
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Fluorinated phenyl compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the fluorinated phenyl compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent. For example, the ADP-Glo™ assay converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[8]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
Fluorinated phenyl compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
Apoptosis Signaling Pathway
Many cytotoxic fluorinated phenyl compounds induce cell death through apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a simplified overview of the apoptosis pathway and potential points of intervention for a fluorinated phenyl compound.
Caption: Simplified apoptosis signaling pathway showing potential intervention by a fluorinated phenyl compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: The MAPK/ERK signaling pathway and potential inhibition points for a fluorinated phenyl kinase inhibitor.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of fluorinated phenyl compounds.
Caption: A typical experimental workflow for determining the cytotoxicity of chemical compounds.
Conclusion
The incorporation of fluorine into phenyl-containing molecules is a proven and effective strategy in drug discovery for enhancing biological activity and improving pharmacokinetic profiles. As demonstrated by the quantitative data, fluorination can significantly increase the potency of enzyme inhibitors and cytotoxic agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the biological effects of novel fluorinated phenyl compounds. Furthermore, understanding the impact of these compounds on key signaling pathways, such as apoptosis and MAPK/ERK, is essential for elucidating their mechanisms of action and for the rational design of next-generation therapeutics. The continued exploration of fluorination chemistry and its application in medicinal chemistry holds great promise for the development of more effective and safer drugs to address a wide range of diseases.
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The privileged scaffold of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent chemical functionalities, including the reactive nitrile group, the 2-pyridone core, and the fluorinated phenyl ring, offer multiple avenues for chemical modification, leading to the generation of novel compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and biological activities of molecules derived from this core structure.
Introduction to the Core Scaffold
This compound is a heterocyclic compound that has garnered considerable interest in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. The 2-pyridone moiety is a common feature in many natural products and approved drugs, and the cyano group provides a handle for a variety of chemical transformations. These features make it an attractive starting point for the development of new chemical entities.
Synthetic Pathways to Bioactive Derivatives
The chemical reactivity of this compound allows for the construction of various fused heterocyclic systems and other derivatives. Key synthetic transformations include the construction of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines.
Synthesis of Thieno[2,3-b]pyridine Derivatives
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and can be adapted for the construction of the thieno[2,3-b]pyridine scaffold from 2-oxo-pyridine-3-carbonitrile precursors. The general strategy involves the conversion of the 2-oxo group to a more reactive 2-thio or 2-chloro intermediate, followed by reaction with an α-halo carbonyl compound and subsequent intramolecular cyclization.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of these derivatives from the 2-oxo-pyridine-3-carbonitrile core typically involves the initial conversion to a 2-aminopyridine-3-carbonitrile intermediate. This intermediate can then undergo cyclization with various reagents such as formamide, urea, or isothiocyanates to furnish the desired pyrido[2,3-d]pyrimidine ring system.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are another important class of bioactive heterocycles. The synthesis from the this compound starting material first requires chlorination to yield the corresponding 2-chloro-3-cyanopyridine. This intermediate can then be reacted with hydrazine hydrate to afford the 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.
Experimental Protocols
The following are detailed experimental methodologies for key synthetic transformations.
General Procedure for the Synthesis of 2-Chloro-6-(4-fluorophenyl)nicotinonitrile
To a solution of this compound (1 eq.) in phosphorus oxychloride (5-10 eq.), a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated at reflux for 2-4 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the 2-chloro-6-(4-fluorophenyl)nicotinonitrile.
Synthesis of 3-Amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
A mixture of 2-chloro-6-(4-fluorophenyl)nicotinonitrile (1 eq.) and hydrazine hydrate (5-10 eq.) in ethanol is heated at reflux for 6-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 3-amino-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine.
Synthesis of Thieno[2,3-b]pyridine-2-carbonitrile Derivatives (Gewald Reaction Adaptation)
Step 1: Synthesis of 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. A mixture of this compound (1 eq.) and Lawesson's reagent (0.5 eq.) in anhydrous toluene is heated at reflux for 4-6 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to give the 2-thioxo derivative.
Step 2: Alkylation and Cyclization. To a solution of the 2-thioxo derivative (1 eq.) in DMF, an equimolar amount of an α-halo-ketone (e.g., chloroacetone) and potassium carbonate (2 eq.) are added. The mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice-water, and the precipitate is filtered, washed with water, and dried. The crude product is then refluxed in ethanol with a catalytic amount of piperidine for 2-4 hours to effect cyclization, yielding the 3-aminothieno[2,3-b]pyridine derivative.
Data Presentation
The following tables summarize the biological activity of representative pyridine and fused pyridine derivatives.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Citation |
| 1 | 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 | [1] |
| 2 | 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 | [1] |
| 3 | 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile derivative | NCIH 460 (Lung) | 0.025 | [2] |
| 4 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | [3] |
| 5 | Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 0.99 | [3] |
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Citation |
| 6 | Pyrido[2,3-d]pyrimidine derivative | Staphylococcus aureus | - | [4] |
| 7 | Pyrido[2,3-d]pyrimidine derivative | Escherichia coli | - | [4] |
| 8 | Thieno[2,3-b]pyridine derivative | - | - | [5] |
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of Fused Heterocycles
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological activities of the heterocyclic compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule is of significant interest in medicinal chemistry due to its structural motifs, which are common in various bioactive compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 31755-80-3 | [1][2] |
| Molecular Formula | C₁₂H₇FN₂O | [1][2] |
| Molecular Weight | 214.2 g/mol | [1][2] |
| Appearance | Pale yellow amorphous powder | [1][2] |
| Melting Point | > 300 °C | [1][2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Predicted |
| logP (predicted) | 2.0 - 3.0 | Predicted |
| pKa (predicted) | ~8.5 (acidic N-H proton) | Predicted |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for the efficient construction of complex molecules. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
A general and adaptable method for the synthesis of 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles involves a one-pot reaction of an appropriate chalcone, cyanoacetamide, and a base. For the specific synthesis of the title compound, the following protocol can be proposed:
Materials:
-
4'-Fluorochalcone (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Sodium ethoxide (or another suitable base)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 4'-fluorochalcone in ethanol, add an equimolar amount of cyanoacetamide.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting solid, wash it with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthetic workflow for the target compound.
Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
1. Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the pyridone ring.
-
C≡N stretch: A sharp and intense absorption band around 2220 cm⁻¹ corresponds to the nitrile group.
-
C=O stretch: A strong absorption band in the range of 1650-1670 cm⁻¹ is indicative of the carbonyl group in the pyridone ring.
-
C-F stretch: An absorption band in the region of 1150-1250 cm⁻¹ can be attributed to the C-F bond of the fluorophenyl group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the fluorophenyl ring and the protons on the dihydropyridine ring. The N-H proton will likely appear as a broad singlet. The coupling patterns of the aromatic protons can confirm the para-substitution of the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings. The carbon atoms attached to the fluorine will exhibit splitting due to C-F coupling.
3. Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.2). Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated for a range of biological activities, suggesting that this compound may also possess therapeutic potential.
Anticancer Activity
Many cyanopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3] The mechanism of action for these compounds is often multifactorial and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. Potential targets include:
-
Kinases: Several pyridone derivatives have been identified as inhibitors of protein kinases, such as Pim-1 kinase, which is involved in cell survival and apoptosis.[4]
-
Phosphodiesterases (PDEs): Inhibition of PDEs, particularly PDE3, has been linked to the anticancer effects of some pyridone compounds.[4]
-
Receptor Tyrosine Kinases (RTKs): Some complex pyridine derivatives have been shown to inhibit RTKs like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[5]
Potential anticancer signaling pathways.
Neurological Disorders
The 2-pyridone scaffold is also present in molecules targeting neurological disorders. For instance, certain derivatives act as noncompetitive AMPA receptor antagonists, which have shown efficacy in seizure models.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutics for epilepsy and other neurological conditions characterized by glutamatergic dysfunction. Furthermore, related dihydropyridine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.
Conclusion
This compound is a versatile heterocyclic compound with a physicochemical profile that makes it an attractive scaffold for medicinal chemistry research. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The synthetic accessibility and the known biological activities of related compounds in the areas of oncology and neurology highlight the potential of this molecule as a lead for the development of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives with Anticancer Activity: A Technical Guide
Introduction
The quest for novel, effective, and selective anticancer agents remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. These compounds, also known as 2-pyridones, act as versatile pharmacophores capable of interacting with various biological targets implicated in cancer progression. Their structural versatility allows for facile chemical modifications, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as promising anticancer agents. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Anticancer Activity
The cytotoxic potential of newly synthesized 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying anticancer activity.[1][2] The following tables summarize the IC50 values of representative compounds from this class.
Table 1: Cytotoxic Activity of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | MDA-MB-231 (Breast) | 4.6 | [3] |
| 6 | HT-29 (Colon) | 0.70 | [3] |
| 29 | HT-29 (Colon) | Not specified, but active | [3] |
Table 2: Cytotoxic Activity of 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 14a | NCI-H460 (Large-cell lung) | 25 ± 2.6 | [4][5] |
| RKOP 27 (Colon) | 16 ± 2 | [4][5] | |
| HeLa (Cervical) | 127 ± 25 | [4][5] | |
| U937 (Leukemia) | 422 ± 26 | [4][5] | |
| SKMEL 28 (Melanoma) | 255 ± 2 | [4][5] |
Table 3: Cytotoxic Activity of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 15 | Panel of 3 human tumor cell lines | Potent | [6] |
| 23 | Panel of 3 human tumor cell lines | Potent | [6] |
| 24 | HT-29 (Colon) | 2.5 times more active than doxorubicin | [6] |
Table 4: Cytotoxic Activity of Spiro-pyridine and 2-oxo-pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | Caco-2 (Colorectal adenocarcinoma) | 7.83 ± 0.50 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and advancement of new anticancer drug candidates. This section outlines the methodologies for the synthesis and in vitro evaluation of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
General Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a one-pot, multi-component reaction for the synthesis of the title compounds.[3]
Materials:
-
Appropriate aromatic aldehyde
-
Appropriate acetophenone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the respective aldehyde, ketone, ethyl cyanoacetate, and ammonium acetate is refluxed in ethanol for 16 to 18 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
-
The structure of the final compound is confirmed by 1H-NMR, FT-IR spectroscopy, mass spectrometry, and elemental analysis.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from dose-response curves.
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to investigate the mechanism of cell death, including apoptosis and cell cycle arrest.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
PI staining solution for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.[8]
-
Harvest the cells, wash with ice-cold PBS, and resuspend in annexin-binding buffer.[8]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure for Cell Cycle Analysis:
-
Treat cells with the test compound as described above.
-
Harvest the cells, fix in cold ethanol, and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures are essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
Drug Discovery and Evaluation Workflow
This diagram illustrates the typical workflow for the discovery and preclinical evaluation of novel anticancer compounds.
Caption: Workflow for Anticancer Drug Discovery.
Apoptosis Signaling Pathway
This diagram depicts a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are often modulated by anticancer agents.
Caption: Apoptosis Signaling Pathways.
EGFR/VEGFR-2 Signaling Pathway Inhibition
Several 2-oxo-pyridine derivatives have been shown to inhibit key receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[7]
Caption: EGFR/VEGFR-2 Inhibition.
Conclusion
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for extensive structural modifications, leading to the identification of derivatives with potent and selective cytotoxicity against a range of cancer cell lines. Mechanism of action studies have revealed that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumorigenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this important class of molecules towards clinical application. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Carbonitrile Functional Group in Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The carbonitrile, or cyano, group (–C≡N) is a versatile and powerful functional group in organic chemistry. Its unique electronic structure governs its reactivity, making it a key component in synthesis, a modulator of biological activity in pharmaceuticals, and a valuable precursor for numerous other functional groups. This guide provides an in-depth examination of the carbonitrile group's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Electronic Properties and Influence on Reactivity
The carbonitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Both atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1] The high electronegativity of nitrogen relative to carbon creates a strong dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] This polarity is a cornerstone of its reactivity, drawing parallels to the carbonyl group (C=O).[1][2]
A key feature of the nitrile group is its potent electron-withdrawing nature, which occurs through both inductive and resonance effects. This significantly influences the reactivity of the parent molecule.
-
Inductive Effect: The electronegative nitrogen atom pulls electron density away from adjacent atoms through the sigma bond framework.
-
Resonance Effect: The π-system of the nitrile group can delocalize electron density. A resonance structure can be drawn that places a positive charge on the carbon atom, highlighting its electrophilic character.[3][4]
The strong electron-withdrawing capacity of the nitrile group can be quantified by its effect on the acidity of nearby functional groups. For instance, the presence of a cyano group markedly lowers the pKa of carboxylic acids compared to their unsubstituted counterparts, indicating a stabilization of the conjugate base.[5]
The following table demonstrates the electron-withdrawing strength of the cyano group relative to other common substituents by comparing the pKa values of substituted acetic acids. A lower pKa value signifies a stronger acid, resulting from greater stabilization of the carboxylate anion by the electron-withdrawing group.
| Compound | Substituent (at α-carbon) | pKa Value |
| Acetic Acid | -H | 4.76 |
| Hydroxyacetic Acid | -OH | 3.83 |
| Chloroacetic Acid | -Cl | 2.86 |
| Cyanoacetic Acid | -CN | 2.47 [5] |
| Nitroacetic Acid | -NO₂ | 1.68 |
Data sourced from publicly available chemical data repositories.
dot
Caption: Electronic structure and resonance of the nitrile group.
Key Reactions Involving the Carbonitrile Group
The unique electronic properties of the nitrile group allow it to participate in a wide array of chemical transformations. These reactions can be broadly categorized based on the site of reactivity: the electrophilic carbon, the nitrogen lone pair, or the adjacent α-carbon.
The partial positive charge on the nitrile carbon makes it a prime target for nucleophiles.[2][3] This reactivity is central to many of its most important transformations.
A. Hydrolysis to Carboxylic Acids and Amides
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[2][6][7] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[4][6]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom activates the nitrile toward attack by a weak nucleophile like water.[2][7]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon.[2][8]
dot
Caption: A typical experimental workflow for nitrile hydrolysis.
B. Reduction to Primary Amines
Nitriles are readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][9][10] This is a fundamental transformation in synthetic chemistry for producing amines with an additional carbon atom.[11][12] The reaction involves the sequential addition of two hydride equivalents.[1][7]
C. Addition of Organometallic Reagents
Grignard reagents (R'MgX) and organolithium reagents (R'Li) attack the electrophilic nitrile carbon to form an imine anion intermediate.[1][6] Subsequent hydrolysis of this intermediate yields a ketone, providing a powerful method for carbon-carbon bond formation.[4][6]
dot
Caption: Key synthetic routes starting from a nitrile.
The powerful electron-withdrawing nature of the nitrile group increases the acidity of the protons on the adjacent carbon (the α-carbon). The pKa of α-protons in nitriles is around 31.[13] This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, enabling reactions like the Thorpe-Ziegler reaction.
Thorpe-Ziegler Reaction
This is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[14][15] Subsequent hydrolysis yields a cyclic ketone.[14][16] The reaction is initiated by the deprotonation of an α-carbon, followed by the resulting carbanion attacking the second nitrile group within the same molecule.[14]
Role in Drug Development
In medicinal chemistry, the carbonitrile group is a valuable substituent used to modulate a molecule's physicochemical and pharmacological properties.
-
Bioisostere: It is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups, capable of acting as a hydrogen bond acceptor.[17]
-
Electronic Modulation: Its strong electron-withdrawing effect can alter the electronic density of aromatic rings, influencing π–π stacking interactions with protein residues.[17]
-
Pharmacokinetics: The inclusion of a nitrile group can improve pharmacokinetic profiles by enhancing solubility and bioavailability.[17]
Detailed Experimental Protocols
Precise and reproducible experimental methods are critical for successful synthesis. The following section provides a detailed protocol for a common and illustrative reaction.
This protocol is adapted from a standard, reliable procedure for the complete hydrolysis of an aromatic nitrile.[18]
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
2 L Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, cautiously prepare a 75% sulfuric acid solution by adding 110 mL of concentrated H₂SO₄ to 60 mL of water. To this solution, add 50 g (0.48 mol) of benzonitrile.[18]
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a boil and maintain a steady reflux for 1.5 hours. The solution will darken as the reaction proceeds.[18]
-
Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 2 L beaker containing 500 g of crushed ice. Benzoic acid will precipitate as a white solid.[18]
-
Isolation: Cool the beaker in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[18]
-
Filtration and Washing: Collect the crude benzoic acid by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold water to remove residual sulfuric acid.[18]
-
Purification: The crude product can be further purified by recrystallization from hot water to yield pure benzoic acid.[18]
-
Drying: Dry the purified product in a desiccator. The expected yield is approximately 47-49 g (78-82%).[18]
Safety Note: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The initial dilution of sulfuric acid is highly exothermic and should be performed with caution.
Conclusion
The carbonitrile functional group is a cornerstone of modern organic chemistry. Its distinct electronic character, dominated by the polarized C≡N triple bond and strong electron-withdrawing capabilities, dictates a rich and varied reactivity profile. From its role as an electrophilic center in hydrolysis and organometallic additions to its ability to activate adjacent C-H bonds, the nitrile group provides chemists with a reliable and versatile tool for molecular construction. Its strategic use in drug design further underscores its importance, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. A thorough understanding of its reactivity is essential for researchers and scientists aiming to leverage its full synthetic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What do the following pKa values tell you about the electron-withdrawing .. [askfilo.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. studymind.co.uk [studymind.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of amines by reduction of nitriles [quimicaorganica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acidity-basicity of nitriles [qorganica.es]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Preliminary In-Vitro Screening of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a preliminary in-vitro screening cascade for the novel compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. While this document outlines a series of established experimental protocols and hypothetical data, it is intended to serve as a robust framework for the initial cytotoxic evaluation of this and similar pyridine-based compounds. The methodologies detailed herein are based on standard practices in preclinical cancer research. This guide includes detailed experimental protocols, hypothetical data presentation, and visualizations of key cellular pathways and experimental workflows to facilitate understanding and replication.
Introduction
The pyridine nucleus is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer effects.[1] The compound this compound is a versatile molecule with potential applications in pharmaceutical development, particularly in oncology and neurology.[2][3] Its unique structure, featuring a fluorinated phenyl group, may enhance its biological activity and selectivity.[2] This guide outlines a hypothetical preliminary in-vitro screening to assess its potential as an anti-cancer agent.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 31755-80-3 | [2] |
| Molecular Formula | C12H7FN2O | [2] |
| Molecular Weight | 214.2 g/mol | [2] |
| Appearance | Pale yellow amorphous powder | [2] |
| Melting Point | > 300 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Experimental Protocols
Cell Culture and Maintenance
A panel of human cancer cell lines should be utilized for the initial screening to assess the compound's activity across different cancer types.[4]
-
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
NCI-H460 (Lung Carcinoma)
-
SF-268 (Glioma)
-
-
Culture Medium: Cells should be cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture: To maintain exponential growth, cells should be passaged when they reach 80-90% confluency.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This assay is used to detect apoptosis (programmed cell death), a common mechanism of action for anti-cancer drugs.[4]
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.[4]
-
Cell Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[4]
Data Presentation (Hypothetical)
Table 1: Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 18.5 ± 2.2 | 1.1 ± 0.2 |
| SF-268 | Glioma | 25.2 ± 3.1 | 1.5 ± 0.3 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 95.6 ± 0.5 |
| Test Compound (IC50) | 25.4 ± 2.8 | 15.2 ± 1.9 | 3.1 ± 0.4 | 56.3 ± 3.2 |
| Doxorubicin (IC50) | 30.1 ± 3.1 | 18.9 ± 2.3 | 4.5 ± 0.6 | 46.5 ± 4.1 |
Note: The data presented above are for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for in-vitro screening of the test compound.
Potential Signaling Pathway: PIM-1 Kinase Inhibition
Given that similar dihydropyridine derivatives have been shown to inhibit PIM-1 kinase, a potential mechanism of action for the test compound could involve this pathway.[6]
Caption: Hypothetical PIM-1 kinase inhibition pathway.
Conclusion
This technical guide presents a hypothetical yet comprehensive framework for the preliminary in-vitro screening of this compound. The outlined protocols for cytotoxicity and apoptosis assays are standard methodologies in the field of anticancer drug discovery.[7][8] The provided data tables and visualizations serve as examples for the clear and concise presentation of experimental results. Further investigation into the specific molecular targets and mechanisms of action, such as kinase inhibition, would be a logical next step following this initial screening.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. This class of compounds has garnered significant interest due to its potential anti-cancer properties.[1][2][3][4][5] The presented method utilizes natural product-based catalysts, betaine and guanidine carbonate, offering a more environmentally benign approach to synthesizing these valuable scaffolds.[1][2][3][4][5]
Introduction
The 6-amino-2-pyridone-3,5-dicarbonitrile core is a key pharmacophore found in various biologically active molecules. Traditional multi-step synthetic routes to these compounds can be time-consuming and generate significant waste. The one-pot, two-step method described herein offers a streamlined and efficient alternative, enabling the synthesis of a library of derivatives with potential applications in cancer therapy.[1][2][3][4] This protocol is based on the successful synthesis of a series of sixteen derivatives, which have been characterized and evaluated for their anti-cancer bioactivity.[1]
Reaction Principle
The synthesis proceeds in a one-pot, two-step manner. The first step involves the Knoevenagel condensation of an aromatic aldehyde and malononitrile, catalyzed by betaine, to form an arylidenemalononitrile intermediate. In the second step, a cyanoacetamide derivative is added along with guanidine carbonate as a catalyst, leading to a cyclization reaction that forms the final 6-amino-2-pyridone-3,5-dicarbonitrile product.
Experimental Workflow
The following diagram illustrates the one-pot, two-step synthesis workflow.
Caption: One-pot, two-step synthesis workflow for 6-amino-2-pyridone-3,5-dicarbonitriles.
Detailed Experimental Protocol
This protocol is a general procedure for the synthesis of the 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[1][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Betaine (10 mol%)
-
N-substituted-2-cyanoacetamide (1.0 mmol)
-
Guanidine carbonate
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
Step 1: Formation of Arylidenemalononitrile Intermediate
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and betaine (10 mol%).
-
Stir the mixture at room temperature for 5 minutes. The reaction mixture is expected to solidify.[1]
-
Add 1 mL of methanol to the solidified mixture.
-
Continue stirring for an additional 10 minutes to ensure the complete conversion of the aldehyde.[1]
Step 2: Cyclization to form 6-amino-2-pyridone-3,5-dicarbonitriles
-
To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (1.0 mmol), guanidine carbonate, and 2 mL of methanol.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 10 minutes.[4]
-
After the reflux, cool the reaction mixture in an ice bath.
-
The precipitated product can be collected by filtration.
Work-up and Purification:
-
If a precipitate is not readily formed, the reaction mixture should be concentrated under reduced pressure.
-
To the residue, add ethyl acetate and a saturated brine solution.
-
Transfer the mixture to a separatory funnel and shake for 5-7 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Quantitative Data Summary
The following table summarizes the synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives and their corresponding yields.
| Compound | Ar-group (from Aldehyde) | R-group (from Cyanoacetamide) | Yield (%) |
| 5a | 4-Methylphenyl | Benzyl | Not specified |
| 5b | 4-Chlorophenyl | Benzyl | Not specified |
| 5c | 4-Fluorophenyl | Benzyl | Not specified |
| 5d | 4-Bromophenyl | Benzyl | Not specified |
| 5e | 4-Nitrophenyl | Benzyl | Not specified |
| 5f | 3-Nitrophenyl | Benzyl | Not specified |
| 5g | 4-Methoxyphenyl | Benzyl | Not specified |
| 5h | 3,4-Dimethoxyphenyl | Benzyl | Not specified |
| 5i | Phenyl | Benzyl | Not specified |
| 5j | 4-Methylphenyl | 4-Fluorobenzyl | Not specified |
| 5k | 4-Chlorophenyl | 4-Fluorobenzyl | Not specified |
| 5l | 4-Fluorophenyl | 4-Fluorobenzyl | Not specified |
| 5m | 4-Bromophenyl | 4-Fluorobenzyl | Not specified |
| 5n | 4-Nitrophenyl | 4-Fluorobenzyl | Not specified |
| 5o | 3-Nitrophenyl | 4-Fluorobenzyl | Not specified |
| 5p | 4-Methoxyphenyl | 4-Fluorobenzyl | Not specified |
Note: While the synthesis of these 16 compounds is reported, the specific yields for each were not detailed in the provided search results. The original publication should be consulted for this data.
Characterization Data
The synthesized compounds were characterized by ¹H NMR, ¹³C{¹H} NMR, and HRMS analysis.[1] For example, the structure of compound 5a was confirmed by HSQC and DEPT-135 spectra, which verified the presence of the benzyl group, aromatic rings, and the methyl group.[1]
Conclusion
This one-pot, two-step protocol provides an efficient and environmentally conscious method for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. The use of natural product catalysts and the streamlined workflow make this an attractive method for academic and industrial researchers interested in the discovery and development of novel anti-cancer agents.[1][2][3][4][5] The versatility of this reaction allows for the creation of a diverse library of compounds for further biological evaluation.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Application of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile in Agrochemical Formulations: A Guide to Screening and Evaluation
Introduction:
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a versatile heterocyclic compound with potential applications in the agrochemical sector. Its structural features, incorporating a pyridinone core, a fluorinated phenyl group, and a carbonitrile moiety, suggest a potential for biological activity against various agricultural pests, including fungi, weeds, and insects. Pyridine-based compounds are integral to many commercial pesticides due to their diverse modes of action and efficacy.[1] This document provides detailed application notes and generalized experimental protocols for the preliminary screening of this compound for its potential fungicidal, herbicidal, and insecticidal properties. These protocols are designed for researchers and scientists in the field of agrochemical development.
Potential Agrochemical Applications
Based on the chemical class, this compound may exhibit one or more of the following agrochemical activities:
-
Fungicidal Activity: Pyridinone derivatives have been reported to possess antifungal properties, with some acting as mitochondrial cytochrome bc1 reductase inhibitors.[2]
-
Herbicidal Activity: The pyridine ring is a key component of several herbicides that act as synthetic auxins, disrupting plant growth.[3][4]
-
Insecticidal Activity: Dihydropyridine derivatives have been shown to act as insecticides, with some targeting the nervous system of insects, for instance, by blocking sodium channels.[5][6]
Experimental Protocols for Agrochemical Screening
The following are generalized protocols for the initial in vitro and in vivo screening of this compound.
Fungicidal Activity Screening
2.1.1. In Vitro Mycelial Growth Inhibition Assay (Poison Plate Technique)
This protocol assesses the compound's ability to inhibit the growth of pathogenic fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Poisoned Media Preparation: Autoclave PDA medium and cool it to 50-60°C. Add the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO mixed into the PDA at the same concentration as the treatment plates. Pour the media into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc from the edge of a 7-day-old fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after 3-5 days, when the fungus in the control plate has reached the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
2.1.2. Data Presentation: Fungicidal Activity
The results of the mycelial growth inhibition assay can be summarized in a table to determine the EC50 (Effective Concentration to inhibit 50% of growth).
| Concentration (µg/mL) | Mycelial Growth Diameter (mm) (Mean ± SD) | Inhibition (%) |
| Control (DMSO) | 85.2 ± 2.5 | 0 |
| 10 | 62.1 ± 3.1 | 27.1 |
| 25 | 43.5 ± 2.8 | 48.9 |
| 50 | 21.7 ± 1.9 | 74.5 |
| 100 | 5.0 ± 0.5 | 94.1 |
Herbicidal Activity Screening
2.2.1. Pre-emergence Herbicidal Activity (Petri Dish Assay)
This assay evaluates the effect of the compound on seed germination and early seedling growth.[1]
Materials:
-
This compound
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Petri dishes (9 cm) with filter paper
-
Growth chamber
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Prepare a series of dilutions in distilled water containing 0.1% Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL).
-
Treatment Application: Place a sheet of filter paper in each petri dish and moisten it with 5 mL of the respective test solution. A control with acetone and Tween-20 in water should be included.
-
Seeding: Place 20 seeds of the test weed species onto the moistened filter paper.
-
Incubation: Seal the petri dishes and incubate them in a growth chamber at 25°C with a 16h light/8h dark cycle.
-
Data Collection: After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.
-
Calculation: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
2.2.2. Data Presentation: Herbicidal Activity
Summarize the data in a table to assess the phytotoxic effects.
| Concentration (µg/mL) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Echinochloa crus-galli | |||
| Control | 0 | 0 | 0 |
| 10 | 15 | 25 | 20 |
| 100 | 50 | 70 | 65 |
| 1000 | 95 | 100 | 100 |
| Amaranthus retroflexus | |||
| Control | 0 | 0 | 0 |
| 10 | 20 | 30 | 25 |
| 100 | 65 | 85 | 80 |
| 1000 | 100 | 100 | 100 |
Insecticidal Activity Screening
2.3.1. Aphid Leaf Dip Bioassay
This method is used to determine the contact toxicity of the compound against aphids.[7]
Materials:
-
This compound
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Host plant leaves (e.g., cabbage for Myzus persicae)
-
Culture of aphids (e.g., Myzus persicae)
-
Petri dishes with a layer of agar
-
Fine paintbrush
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Make serial dilutions with distilled water containing 0.05% Triton X-100 to obtain the desired concentrations (e.g., 10, 50, 100, 500 ppm). A control solution with acetone and surfactant should also be prepared.
-
Leaf Treatment: Dip host plant leaves into the test solutions for 10 seconds with gentle agitation. Allow the leaves to air dry.
-
Infestation: Place the dried, treated leaves onto the agar in the petri dishes. Using a fine paintbrush, transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Cover the petri dishes and maintain them at 22 ± 2°C with a 16h light/8h dark photoperiod.
-
Data Collection: Record aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded gently with the paintbrush are considered dead.
-
Calculation: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (Lethal Concentration to kill 50% of the population).
2.3.2. Data Presentation: Insecticidal Activity
Present the mortality data in a table to determine the LC50 value.
| Concentration (ppm) | Mortality (%) after 72h (Mean ± SD) |
| Control | 5.2 ± 1.5 |
| 10 | 15.8 ± 3.2 |
| 50 | 48.5 ± 5.1 |
| 100 | 85.3 ± 4.7 |
| 500 | 100 |
Potential Modes of Action & Signaling Pathways
Understanding the potential mode of action is crucial for developing effective and sustainable agrochemicals. Based on the compound's structural class, the following are hypothetical modes of action.
3.1. Fungicidal Mode of Action: Disruption of Mitochondrial Respiration
Pyridinone fungicides can inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking ATP synthesis and leading to fungal cell death.
Caption: Hypothetical fungicidal mode of action.
3.2. Herbicidal Mode of Action: Synthetic Auxin Activity
Pyridine-based herbicides can mimic the plant hormone auxin, leading to uncontrolled growth and eventual plant death. They bind to auxin receptors, causing an overstimulation of auxin-responsive genes.
Caption: Potential herbicidal mode of action.
3.3. Insecticidal Mode of Action: Sodium Channel Blockage
Certain dihydropyridine derivatives can act on the insect nervous system by blocking voltage-gated sodium channels, which are essential for nerve impulse transmission. This leads to paralysis and death.
Caption: Possible insecticidal mode of action.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the screening protocols.
4.1. Fungicidal Screening Workflow
Caption: Workflow for in vitro fungicidal assay.
4.2. Herbicidal Screening Workflow
Caption: Workflow for pre-emergence herbicidal assay.
4.3. Insecticidal Screening Workflow
Caption: Workflow for aphid leaf dip bioassay.
Disclaimer: The experimental protocols and modes of action described herein are generalized and based on the activities of structurally related compounds. Specific experimental conditions and observed biological activities for this compound may vary. Further research and optimization are required to fully elucidate its potential as an agrochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 6. Mode of action of insecticidal dihydropyrazoles: selective block of impulse generation in sensory nerves. | Semantic Scholar [semanticscholar.org]
- 7. irac-online.org [irac-online.org]
Application Notes and Protocols: 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Key Intermediate for p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. Consequently, the development of potent and selective p38 MAP kinase inhibitors has been a major focus of pharmaceutical research.
A promising scaffold for the development of such inhibitors is the pyridinyl-imidazole and related heterocyclic systems. A key structural motif often incorporated into these inhibitors is a 4-fluorophenyl group, which has been shown to be crucial for binding to the ATP-binding pocket of the p38 kinase. This has led to the emergence of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a valuable and versatile intermediate in the synthesis of a new generation of p38 MAP kinase inhibitors. Its reactive nitrile and pyridone functionalities provide a platform for the construction of various heterocyclic cores that are central to the inhibitory activity.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of p38 MAP kinase inhibitors, including detailed synthetic protocols, biological evaluation assays, and a summary of the inhibitory activities of derived compounds.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses. A simplified representation of this pathway is depicted below.
Caption: The p38 MAP Kinase Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various p38 MAP kinase inhibitors, including those that can be synthesized from 2-oxo-1,2-dihydropyridine-3-carbonitrile and related scaffolds.
| Compound ID | Structure | p38α IC50 (nM) | p38β IC50 (nM) | Reference |
| SB203580 | Pyridinylimidazole | 48 | - | [1] |
| BIRB 796 | Diaryl urea | 0.1 | - | [2] |
| Doramapimod | Pyridinylimidazole | 17 | - | [1] |
| Neflamapimod | Pyridinylimidazole | 51 | - | [1] |
| Pamapimod | Pyrido[2,3-d]pyrimidin-7-one | 14 | 480 | [2] |
| TAK-715 | Imidazo[1,2-b]pyridazine | 7.1 | 198.8 | [2] |
| R1487 | Pyrido[2,3-d]pyrimidin-7-one | 10 | - | [2] |
| SD-0006 | Pyridinylimidazole | 16 | 677 | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of a 2-Aminopyrimidine-based p38 MAP Kinase Inhibitor
The following protocol describes a potential synthetic route for converting this compound into a 2-aminopyrimidine-based p38 MAP kinase inhibitor. This is a generalized procedure based on established chemical transformations of related compounds.
Caption: Synthetic workflow for a p38 inhibitor.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.2 equivalents) followed by the portion-wise addition of a strong base such as sodium ethoxide (2.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol and then water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method to determine the inhibitory potency (IC50) of a synthesized compound against the p38α MAP kinase.
Caption: Workflow for a p38 kinase inhibition assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a microplate, add the kinase assay buffer, the p38α kinase, and the kinase substrate. Then, add the diluted test compound or vehicle (DMSO) control.
-
Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the manufacturer's protocol of the kinase assay kit. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the addition of a detection reagent that converts the ADP produced into a light signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a highly valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potent p38 MAP kinase inhibitory activity. The synthetic flexibility of this intermediate allows for the exploration of a broad chemical space, leading to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to utilize this key building block in their drug discovery efforts targeting inflammatory diseases and other conditions driven by the p38 MAP kinase pathway.
References
Application Notes & Protocols: Synthesis and Evaluation of Substituted Pyridine Candidates for Antiproliferative Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3] Their diverse biological activities, including antiproliferative effects, make them attractive candidates for anticancer drug discovery.[2][3][4] Pyridine derivatives can exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways like those involving kinases (e.g., VEGFR-2) and tubulin polymerization.[1][2][5] This document provides detailed protocols for the synthesis of substituted pyridine candidates and the subsequent evaluation of their antiproliferative activity using standard in vitro assays.
Part 1: Synthesis of Substituted Pyridine Candidates
A highly efficient and versatile method for synthesizing polysubstituted pyridines is the Hantzsch pyridine synthesis, a multi-component reaction known for its simplicity and ability to construct functionalized pyridine rings in a single step.[6][7]
Experimental Protocol 1: Hantzsch Pyridine Synthesis
This protocol describes the one-pot synthesis of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine derivative.[8][9]
Materials and Reagents:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 2 mmol)
-
Nitrogen source (e.g., Ammonium acetate, 1.2 mmol)
-
Solvent (e.g., Ethanol or greener alternatives like glycerol)[8]
-
Oxidizing agent (e.g., Nitric acid or Potassium ferrocyanide)[8]
-
Reaction flask (50 mL)
-
Stirring apparatus and heat source
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in 10 mL of ethanol.
-
Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine product often precipitates out of the solution.
-
Collect the crude dihydropyridine product by filtration and wash with cold ethanol.
-
To a solution of the crude dihydropyridine in glacial acetic acid, add a suitable oxidizing agent (e.g., a catalytic amount of nitric acid) and heat the mixture gently until the aromatization is complete (monitored by TLC).[8]
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated pyridine product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final substituted pyridine.
Data Presentation:
Table 1: Representative Yields for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | 95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium Acetate | Ethanol | 89 |
| 2-Furaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | 85 |
Visualization:
Part 2: Evaluation of Antiproliferative Activity
Once synthesized, the pyridine candidates are evaluated for their ability to inhibit cancer cell proliferation. Standard assays include the MTT assay for general cytotoxicity, cell cycle analysis, and apoptosis assays.
Experimental Protocol 2.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[10][11]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HepG2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridine compounds
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
Data Presentation:
Table 2: Antiproliferative Activity (IC₅₀ in µM) of Pyridine Candidates
| Compound ID | R¹ Group | R² Group | MCF-7 (Breast) | HepG2 (Liver)[5] | Caco-2 (Colon)[13] |
|---|---|---|---|---|---|
| PY-01 | Phenyl | -H | 10.5 | 8.90 ± 0.6 | 7.83 ± 0.50 |
| PY-02 | 4-Chlorophenyl | -H | 8.2 | 6.5 | 5.4 |
| PY-03 | 4-Nitrophenyl | -CH₃ | 5.1 | 3.2 | 2.9 |
| PY-04 | 2-Furyl | -CH₃ | 15.3 | 11.7 | 13.1 |
| Doxorubicin | (Control) | (Control) | 0.8 | 4.50 ± 0.2 | 12.49 ± 1.10 |
Visualization:
Experimental Protocol 2.2: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.[14] It uses a fluorescent dye like propidium iodide (PI) that binds stoichiometrically to DNA, allowing for quantification by flow cytometry.[15]
Materials and Reagents:
-
Cancer cell line
-
Synthesized pyridine compound (at IC₅₀ concentration)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold (-20°C)[16]
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the pyridine compound (e.g., at its IC₅₀ concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes and wash the cell pellet with cold PBS.[17]
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[16]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[17]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[18]
Data Presentation:
Table 3: Effect of Compound PY-03 on Cell Cycle Distribution in HepG2 Cells
| Treatment | % Cells in G₀/G₁ | % Cells in S | % Cells in G₂/M |
|---|---|---|---|
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| PY-03 (3.2 µM) | 25.8% | 15.1% | 59.1% |
Visualization:
Experimental Protocol 2.3: Apoptosis Assay (Annexin V & PI)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[22]
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with the pyridine compound for a specified time (e.g., 24 hours).
-
Harvesting: Collect all cells, including those floating in the medium. Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[21]
-
Interpretation:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation:
Table 4: Apoptosis Induction in Caco-2 Cells by Compound PY-03 (24h)
| Treatment | Healthy (Q4) | Early Apoptotic (Q3) | Late Apoptotic (Q2) | Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 95.1% | 2.5% | 1.8% | 0.6% |
| PY-03 (2.9 µM) | 48.3% | 27.4% | 21.5% | 2.8% |
Visualization:
Part 3: Potential Mechanism of Action - Signaling Pathways
Antiproliferative pyridine derivatives often function by modulating key cellular signaling pathways that control cell growth, survival, and death. For instance, some pyridine compounds induce G2/M arrest and apoptosis through the upregulation of p53 and JNK.[5] Others may act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[23]
Visualization:
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsat.org [ijsat.org]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the purification of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for obtaining high-purity compounds essential for downstream applications in pharmaceutical research and development, including screening for neurological disorders and cancer.[1][2] The protocol outlines the necessary instrumentation, chromatographic conditions, and sample preparation procedures. Additionally, a logical workflow for HPLC method development and sample analysis is presented.
Introduction
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry.[1][2] Its derivatives are key intermediates in the synthesis of various bioactive molecules and are of great interest in drug discovery.[1][2] Efficient purification of these synthesized compounds is a critical step to ensure the accuracy and reproducibility of biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of these compounds due to its high resolution and sensitivity.[3] This application note details a robust RP-HPLC method suitable for the purification of the title compound and its analogs.
Experimental Protocols
A precise and validated HPLC method is essential for the reliable purification of this compound derivatives. The following protocol is a recommended starting point for method development and can be optimized for specific derivatives.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard system with quaternary pump, autosampler, and PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 238 nm and 254 nm[4][5] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Mobile Phase Gradient
A gradient elution is often necessary to achieve optimal separation of the target compound from impurities.
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Standard and Sample Preparation
Proper preparation of standards and samples is critical for accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water, to achieve a stock solution of 1 mg/mL.[3]
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.[3]
-
-
Sample Preparation:
Logical Workflow and Diagrams
The successful implementation of an HPLC purification method follows a logical progression from method development to routine sample analysis.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the key steps involved.
Caption: Workflow for HPLC Method Development.
Sample Analysis and Purification Workflow
Once the method is established, it can be applied for the routine analysis and purification of synthesized compounds.
Caption: Workflow for Sample Analysis and Purification.
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and comparison. The following tables are templates for recording and presenting purification data.
Table 3: Chromatographic Data Summary
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Impurity 1 | e.g., 5.2 | e.g., 1.1 | e.g., 8500 |
| Target Compound | e.g., 10.8 | e.g., 1.0 | e.g., 12000 |
| Impurity 2 | e.g., 12.5 | e.g., 1.2 | e.g., 9200 |
Table 4: Purification Performance
| Sample ID | Crude Purity (%) | Purified Purity (%) | Recovery (%) |
| Batch 1 | e.g., 85.3 | e.g., 99.8 | e.g., 75 |
| Batch 2 | e.g., 82.1 | e.g., 99.7 | e.g., 72 |
| Batch 3 | e.g., 88.9 | e.g., 99.9 | e.g., 80 |
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the purification of this compound derivatives. Adherence to the detailed protocol and systematic workflows will enable researchers to obtain high-purity compounds, which is a prerequisite for accurate biological evaluation and further drug development efforts. The method is adaptable and can be optimized for various derivatives by adjusting the gradient profile and other chromatographic parameters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Application Notes and Protocols for Efficacy Testing of Novel Dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridines (DHPs) are a class of L-type calcium channel blockers pivotal in the management of cardiovascular diseases such as hypertension and angina.[1][2] These compounds exert their therapeutic effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][3] The development of novel dihydropyridine compounds with improved efficacy, selectivity, and safety profiles is an ongoing effort in pharmaceutical research.[4] This document provides detailed application notes and standardized protocols for a suite of in vitro assays to rigorously evaluate the efficacy of these novel compounds.
The primary mechanism of action for dihydropyridines involves their binding to the α1 subunit of L-type voltage-gated calcium channels (CaV1.2), which are predominantly expressed in vascular smooth muscle.[5][6] This binding allosterically modulates the channel, reducing the probability of it opening in response to membrane depolarization and thereby decreasing intracellular calcium concentration.[5][6] This, in turn, inhibits the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[6]
Core Assays for Efficacy Evaluation
A comprehensive assessment of novel dihydropyridine compounds requires a multi-faceted approach, employing a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. The following assays are recommended as a core panel for efficacy testing.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the L-type calcium channel by competing with a radiolabeled dihydropyridine, such as [3H]nitrendipine.[3]
Principle: This competitive binding assay quantifies the ability of a novel DHP compound to displace a known high-affinity radioligand from its binding site on the L-type calcium channel. The concentration at which the novel compound displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of a test compound on L-type calcium channel currents (ICa,L) in a voltage-dependent manner.[7]
Principle: The patch-clamp technique allows for the precise control of the membrane potential of a single cell while recording the ionic currents flowing across the cell membrane.[7] By applying depolarizing voltage steps, L-type calcium channels are activated, and the resulting inward calcium current is measured. The application of a novel DHP compound is expected to reduce the amplitude of this current in a concentration-dependent manner, from which an IC50 value can be determined.[8]
Fluorescence-Based Calcium Imaging Assay
Objective: To assess the functional blockade of L-type calcium channels by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization.[5]
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to free calcium.[9] Depolarization of the cells with a high concentration of potassium chloride (KCl) opens voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence.[5] The ability of a novel DHP compound to inhibit this fluorescence increase is a measure of its efficacy in blocking calcium entry.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxic effects of the novel dihydropyridine compounds on relevant cell lines.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in formazan production in the presence of the test compound indicates cytotoxicity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Comparative Binding Affinity of Novel Dihydropyridine Compounds
| Compound ID | Radioligand | Cell/Membrane Prep | IC50 (nM) | Ki (nM) | Reference Compound (IC50/Ki) |
| Novel DHP 1 | [3H]nitrendipine | Rat brain membranes | 15.2 | 8.1 | Nifedipine (5.8 nM / 3.1 nM) |
| Novel DHP 2 | [3H]nitrendipine | Rat brain membranes | 28.9 | 15.4 | Nifedipine (5.8 nM / 3.1 nM) |
| Novel DHP 3 | [3H]nitrendipine | Rat brain membranes | 9.7 | 5.2 | Nifedipine (5.8 nM / 3.1 nM) |
Table 2: Electrophysiological Potency of Novel Dihydropyridine Compounds
| Compound ID | Cell Line | Holding Potential (mV) | Test Potential (mV) | IC50 (nM) | Reference Compound (IC50) |
| Novel DHP 1 | HEK293-CaV1.2 | -80 | 0 | 45.3 | Nifedipine (25.1 nM) |
| Novel DHP 2 | HEK293-CaV1.2 | -80 | 0 | 89.1 | Nifedipine (25.1 nM) |
| Novel DHP 3 | HEK293-CaV1.2 | -80 | 0 | 33.7 | Nifedipine (25.1 nM) |
Table 3: Functional Inhibition of Calcium Influx by Novel Dihydropyridine Compounds
| Compound ID | Cell Line | Depolarizing Agent | Calcium Indicator | IC50 (µM) | Reference Compound (IC50) |
| Novel DHP 1 | A7r5 | 50 mM KCl | Fluo-4 AM | 0.12 | Amlodipine (0.25 µM) |
| Novel DHP 2 | A7r5 | 50 mM KCl | Fluo-4 AM | 0.28 | Amlodipine (0.25 µM) |
| Novel DHP 3 | A7r5 | 50 mM KCl | Fluo-4 AM | 0.09 | Amlodipine (0.25 µM) |
Table 4: Cytotoxicity Profile of Novel Dihydropyridine Compounds
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50) |
| Novel DHP 1 | HEK293 | 48 | > 100 | Doxorubicin (0.8 µM) |
| Novel DHP 2 | HEK293 | 48 | > 100 | Doxorubicin (0.8 µM) |
| Novel DHP 3 | HEK293 | 48 | 85.2 | Doxorubicin (0.8 µM) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Materials:
-
Rat brain membrane preparation
-
[3H]nitrendipine (radioligand)
-
Novel dihydropyridine compounds
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the novel dihydropyridine compounds and a reference compound (e.g., nifedipine) in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand ([3H]nitrendipine, final concentration ~0.2 nM), and 25 µL of the test compound or vehicle.
-
Add 100 µL of the rat brain membrane preparation (final protein concentration ~100 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 1 µM nifedipine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
HEK293 cells stably expressing the human L-type calcium channel (CaV1.2)
-
Cell culture medium (DMEM supplemented with 10% FBS, antibiotics, and a selection agent)
-
External solution (in mM: 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH)
-
Internal solution (in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES, pH 7.2 with CsOH)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Culture HEK293-CaV1.2 cells to 60-80% confluency on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of the novel dihydropyridine compound and record the currents at each concentration.
-
Measure the peak current amplitude at a specific test potential (e.g., 0 mV) for each concentration.
-
Plot the percentage of current inhibition as a function of the compound concentration to determine the IC50 value.
Protocol 3: Fluorescence-Based Calcium Imaging Assay
Materials:
-
A7r5 rat aortic smooth muscle cells or another suitable cell line expressing L-type calcium channels.
-
Cell culture medium (DMEM with 10% FBS and antibiotics).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing solution (HBSS with 50 mM KCl).
-
Fluorescence plate reader or microscope with an imaging system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Wash the cells twice with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 4 µM in HBSS with 0.02% Pluronic F-127) for 60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of the novel dihydropyridine compounds or a reference compound to the wells and incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence (excitation ~485 nm, emission ~520 nm for Fluo-4).
-
Add 50 µL of the depolarizing solution to all wells to activate the L-type calcium channels.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the calcium influx for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HEK293 cells or another relevant cell line.
-
Cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the novel dihydropyridine compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of dihydropyridine action in vascular smooth muscle.
Caption: Experimental workflow for testing novel dihydropyridine compounds.
References
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Calcium Channel Blockers - BioPharma Notes [biopharmanotes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile in a Mouse Model
Disclaimer: To date, no specific in vivo studies for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the in vivo evaluation of analogous 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives and other pyridinone-based compounds in mouse models for oncology and neuroinflammatory conditions. These protocols should be adapted and validated for the specific compound.
Application Notes
Background
This compound belongs to the pyridinone class of heterocyclic compounds. Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Many pyridinone derivatives have been investigated as inhibitors of various protein kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases and cancer.[2][3] Given its structural features, this compound is a candidate for in vivo evaluation in mouse models of cancer and neurological disorders.
Potential Therapeutic Indications
-
Oncology: Based on the anti-proliferative activity of similar compounds, this molecule could be evaluated in various cancer models, particularly those where kinase signaling pathways are dysregulated.[4][5] Patient-derived xenograft (PDX) models are also a relevant option for efficacy testing.[6][7]
-
Neuroinflammatory and Neurodegenerative Diseases: As some pyridinone derivatives act as p38 MAP kinase inhibitors, this compound could be explored in mouse models of Alzheimer's disease, Parkinson's disease, or other neuroinflammatory conditions.[2][8]
-
Inflammatory Diseases: The potential inhibition of pathways like p38 MAP kinase suggests possible applications in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.[9]
Preclinical In Vivo Objectives
The primary objectives for the in vivo evaluation of this compound in a mouse model would be:
-
To assess the maximum tolerated dose (MTD) and overall toxicity profile.
-
To characterize the pharmacokinetic (PK) profile of the compound.
-
To evaluate the anti-tumor efficacy in a relevant cancer xenograft model.
-
To investigate the neuroprotective or anti-inflammatory effects in a suitable disease model.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups: 5 groups of 3 mice each.
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Dosing: Administer the compound once daily for 5 consecutive days via oral gavage (p.o.) or intraperitoneal injection (i.p.) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group should be included.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
At the end of the study (or if humane endpoints are reached), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20%.
Illustrative MTD Data Table (Hypothetical)
| Group (n=3) | Dose (mg/kg/day, p.o.) | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| 1 | Vehicle | 0/3 | +2.5 | None observed |
| 2 | 10 | 0/3 | +1.8 | None observed |
| 3 | 30 | 0/3 | +0.5 | None observed |
| 4 | 100 | 0/3 | -5.2 | Mild lethargy |
| 5 | 300 | 1/3 | -22.8 | Severe lethargy, ruffled fur |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups: 2 groups of 12 mice each (one for intravenous (i.v.) and one for oral (p.o.) administration).
-
Dosing:
-
Administer a single i.v. bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Administer a single p.o. dose (e.g., 20 mg/kg) by gavage.[10]
-
-
Sample Collection: Collect blood samples (via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[11]
-
Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and oral bioavailability.
Illustrative Pharmacokinetic Data Table (Hypothetical)
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2800 | 5600 |
| t1/2 (h) | 2.5 | 3.1 |
| Clearance (mL/min/kg) | 30 | - |
| Oral Bioavailability (%) | - | 50 |
Efficacy Study: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a mouse model of human cancer.
Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line known to be sensitive to kinase inhibitors (e.g., A549 non-small cell lung cancer, HCT116 colorectal cancer).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in Matrigel into the flank of each mouse.
-
Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer the compound (e.g., at two dose levels below the MTD) and a vehicle control daily via the determined route (p.o. or i.p.) for 21 days. A positive control group (e.g., a standard-of-care chemotherapy agent) can also be included.[12]
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).
-
Record body weight twice weekly.
-
-
Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them. Tumor growth inhibition (TGI) can be calculated. Portions of the tumor can be used for pharmacodynamic (e.g., Western blot for target engagement) and histological analysis.[13]
Illustrative Tumor Growth Inhibition Data Table (Hypothetical)
| Treatment Group (n=10) | Dose (mg/kg/day, p.o.) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +3.0 |
| Compound X | 25 | 750 ± 120 | 40 | +1.5 |
| Compound X | 50 | 450 ± 90 | 64 | -2.5 |
| Positive Control | - | 300 ± 70 | 76 | -8.0 |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft mouse model efficacy study.
Potential Signaling Pathway (p38 MAP Kinase)
Caption: Potential inhibitory action on the p38 MAPK signaling pathway.
Logic Diagram for Go/No-Go Decision in Preclinical Development
Caption: Go/No-Go decision-making workflow in preclinical development.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enzyme Inhibition with 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Its structural motif is found in numerous biologically active molecules, and its derivatives have been explored for their potential to modulate various biological pathways.[1][2] Notably, compounds with a dihydropyridine scaffold have been identified as inhibitors of several protein kinases, including p38 mitogen-activated protein kinase (MAPK) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, both of which are implicated in inflammatory diseases and cancer. This document provides a detailed protocol for testing the enzyme inhibitory activity of this compound, with a focus on a representative kinase inhibition assay.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. Researchers should note that experimentally determined solubility in common laboratory solvents is not widely published and may need to be determined empirically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇FN₂O | [3] |
| Molecular Weight | 214.2 g/mol | [3] |
| Appearance | Pale yellow amorphous powder | [3] |
| Melting Point | >300 °C | [3] |
| Storage Conditions | 0-8°C, sealed in dry conditions | [3] |
| Predicted/Related Compound Properties | ||
| Calculated LogP | 1.65 (for a similar compound) | [4] |
Experimental Protocols
The following protocols provide a framework for assessing the enzyme inhibitory potential of this compound. Given that related dihydropyridine compounds have shown activity against protein kinases, a luminescent-based kinase assay targeting p38 MAPK is presented as a primary example. This can be adapted for other kinases like PIM-1 or other enzyme classes.[5][6]
Protocol 1: Determination of Compound Solubility
Objective: To determine the solubility of this compound in Dimethyl Sulfoxide (DMSO) and an aqueous assay buffer to prepare appropriate stock and working solutions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
DMSO Solubility:
-
Prepare a series of vials with increasing amounts of the compound.
-
Add a fixed volume of DMSO to each vial to create a range of concentrations (e.g., 1 mM to 50 mM).
-
Vortex vigorously for 2 minutes and visually inspect for complete dissolution.
-
If not fully dissolved, sonicate for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analyze the supernatant by spectrophotometry or HPLC to determine the concentration of the dissolved compound.
-
-
Aqueous Buffer Solubility:
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM, based on the determined DMSO solubility).
-
Serially dilute the DMSO stock into the aqueous assay buffer to achieve a final DMSO concentration of ≤1%.
-
Visually inspect for any precipitation.
-
Incubate at the assay temperature (e.g., room temperature or 30°C) for 1 hour.
-
Centrifuge and analyze the supernatant to determine the maximum soluble concentration in the aqueous buffer.
-
Protocol 2: In Vitro Kinase Inhibition Assay (p38 MAPK - Luminescent)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., p38α MAPK). This protocol is based on the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced in the kinase reaction.[7]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2 peptide)[8]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[5]
-
This compound
-
Positive control inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these intermediate stocks into the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the wells of the assay plate.
-
Add 10 µL of a solution containing the p38α MAPK enzyme and its substrate (ATF2) in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for p38α MAPK) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation and Analysis
The raw luminescence data should be converted to percent inhibition relative to the controls.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Table 2: Example Data Table for IC₅₀ Determination
| Inhibitor Concentration (µM) | Log(Inhibitor Concentration) | Average Luminescence | Percent Inhibition |
| 100 | 2 | 5,000 | 95 |
| 30 | 1.48 | 10,000 | 90 |
| 10 | 1 | 25,000 | 75 |
| 3 | 0.48 | 50,000 | 50 |
| 1 | 0 | 75,000 | 25 |
| 0.3 | -0.52 | 90,000 | 10 |
| 0.1 | -1 | 98,000 | 2 |
| 0 (DMSO) | - | 100,000 | 0 |
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the putative point of inhibition.
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion
This document provides a comprehensive protocol for the initial characterization of the enzyme inhibitory activity of this compound. The provided kinase inhibition assay serves as a robust starting point for screening against a relevant class of drug targets. Researchers should carefully determine the compound's solubility as a preliminary step to ensure accurate and reproducible results. Further studies, such as mechanism of action and selectivity profiling against a panel of kinases, are recommended for promising lead compounds.
References
Application Notes and Protocols: Enhancing Material Thermal Stability with 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Disclaimer: As of the current literature survey, direct experimental evidence detailing the use of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile specifically for the development of materials with enhanced thermal stability is not available. The following application notes and protocols are based on established principles of polymer chemistry and thermal analysis of related pyridinone-containing polymers and serve as a prospective guide for researchers exploring this compound for new material synthesis.
Introduction
The development of high-performance polymers with superior thermal stability is crucial for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. The incorporation of heterocyclic moieties, such as pyridinone structures, into polymer backbones is a promising strategy to enhance thermal properties. The pyridinone ring, with its rigid structure and potential for strong intermolecular interactions, can contribute to increased glass transition temperatures (Tg) and decomposition temperatures (Td).
This compound possesses several features that make it an interesting candidate for the synthesis of thermally stable polymers:
-
Rigid Aromatic and Heterocyclic Structure: The phenyl and pyridinone rings impart rigidity to the polymer chain, restricting thermal motion.
-
Polar Carbonitrile and Carbonyl Groups: These groups can promote strong intermolecular dipole-dipole interactions and hydrogen bonding, leading to higher cohesive energy density and thermal stability.
-
Fluorine Substitution: The presence of a fluorine atom can increase the oxidative stability of the resulting polymer.
This document outlines potential applications and experimental protocols for utilizing this compound as a monomer or comonomer in the synthesis of novel thermally stable polymers, such as polyamides and polyimides.
Potential Applications
Materials derived from this compound could be suitable for applications requiring high thermal and oxidative resistance, including:
-
High-temperature resistant coatings and adhesives.
-
Dielectric materials for microelectronics.
-
Advanced composite matrices for aerospace components.
-
Membranes for gas separation at elevated temperatures.
Proposed Synthetic Routes and Experimental Protocols
The nitrile and the N-H group on the pyridinone ring of this compound can be chemically modified to create reactive functional groups suitable for polymerization. A plausible approach involves the synthesis of a diamine monomer derived from the title compound, which can then be polymerized with various dianhydrides or diacid chlorides to yield polyimides or polyamides, respectively.
Synthesis of a Diamine Monomer
A hypothetical pathway to synthesize a diamine monomer from this compound is proposed. This involves the reduction of a dinitro compound synthesized from the starting material.
Workflow for Diamine Monomer Synthesis
Caption: Proposed workflow for the synthesis of a diamine monomer.
Protocol for Diamine Monomer Synthesis (Hypothetical):
-
Nitration: Dissolve this compound in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (e.g., a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C. Stir for several hours, then pour the mixture onto ice to precipitate the dinitro-intermediate. Filter, wash with water until neutral, and dry.
-
Reduction: Suspend the dinitro-intermediate in ethanol. Add an excess of a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the crude diamine monomer.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified diamine monomer. Characterize the structure using FTIR, ¹H NMR, and mass spectrometry.
Synthesis of Thermally Stable Polyamides
The synthesized diamine monomer can be polymerized with aromatic diacid chlorides to form polyamides.
Workflow for Polyamide Synthesis
Caption: General workflow for the synthesis of polyamides.
Protocol for Polyamide Synthesis:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equimolar amount of a solid aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The viscosity of the solution should increase significantly.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80 °C for 24 hours.
Characterization of Thermal Stability
The thermal properties of the synthesized polymers should be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Workflow for Thermal Analysis
Caption: Workflow for the thermal characterization of polymers.
Protocol for Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dry polymer sample into a platinum or alumina TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
-
Determine the temperatures for 5% and 10% weight loss (Td5 and Td10) and the char yield (residual weight percentage at 800 °C).
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to 350 °C at 20 °C/min, hold for 5 minutes, cool to room temperature at 20 °C/min, and then reheat to 350 °C at 10 °C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.
-
Expected Thermal Properties
Based on the incorporation of the rigid and polar this compound moiety, the resulting polymers are anticipated to exhibit excellent thermal stability. The expected data is summarized in the table below, based on typical values for high-performance aromatic polyamides and polyimides.
| Property | Expected Value for Polyamide | Expected Value for Polyimide | Test Method |
| Glass Transition Temperature (Tg) | > 250 °C | > 300 °C | DSC |
| 5% Weight Loss Temperature (Td5) in N₂ | > 450 °C | > 500 °C | TGA |
| 10% Weight Loss Temperature (Td10) in N₂ | > 480 °C | > 530 °C | TGA |
| Char Yield at 800 °C in N₂ | > 50% | > 60% | TGA |
These hypothetical values suggest that polymers derived from this compound could be competitive with other high-performance polymers. Experimental validation is necessary to confirm these projections.
Application Notes and Protocols for Synthesizing Pharmaceuticals Targeting Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and preclinical evaluation of therapeutic agents aimed at treating key neurological disorders: Alzheimer's Disease, Parkinson's Disease, and Epilepsy. This document includes detailed experimental protocols for the synthesis of representative drugs, methodologies for preclinical efficacy testing, and a summary of quantitative data for various compounds. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate understanding.
Alzheimer's Disease: Targeting Cholinesterase and Multi-Target Approaches
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] A major therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, to improve cholinergic neurotransmission.[3] More recent approaches focus on multi-target-directed ligands (MTDLs) that aim to modulate several pathological pathways simultaneously.[2]
Signaling Pathways in Alzheimer's Disease
The pathophysiology of Alzheimer's disease is complex, involving multiple interconnected signaling pathways. Key pathways that are targets for drug development include the amyloid cascade, tau pathology, and cholinergic signaling.
Quantitative Data for Alzheimer's Disease Drug Candidates
The following table summarizes the in vitro activity of selected acetylcholinesterase inhibitors (AChEIs) and multi-target ligands.
| Compound/Drug | Target(s) | IC₅₀ (nM) vs. AChE | IC₅₀ (nM) vs. BuChE | Reference |
| Donepezil | AChE | 22 | 4100 | [4] |
| Rivastigmine | AChE, BuChE | 2070 | 370 | [4] |
| Galantamine | AChE | 800 | 73,000 | [4] |
| Compound Z-9 | AChE, BuChE | 0.37 (±0.02) µM | 2.93 (±0.03) µM | [3] |
| Compound TBAF-6 | AChE, BuChE | 0.638 (±0.001) µM | 1.31 (±0.01) µM | [3] |
| Carbamate 1 | BChE selective | >100 µM | 0.12 (±0.09) µM | [5] |
| Carbamate 7 | BChE selective | >100 µM | 0.38 (±0.01) µM | [5] |
Experimental Protocols: Synthesis of Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase. Its synthesis is a key example of the production of a targeted pharmaceutical for Alzheimer's disease.
Workflow for Donepezil Synthesis
Protocol: Aldol Condensation and Reduction
-
Materials: 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, strong base (e.g., lithium diisopropylamide - LDA), solvent (e.g., tetrahydrofuran - THF), catalyst for hydrogenation (e.g., platinum oxide), hydrogen source.
-
Step 1: Aldol Condensation:
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base, such as LDA, to the reaction mixture.
-
After stirring for a specified time, add 1-benzyl-4-formylpiperidine to the mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water) and extract the product.
-
Purify the resulting unsaturated intermediate.
-
-
Step 2: Catalytic Hydrogenation:
-
Dissolve the purified unsaturated intermediate in a suitable solvent.
-
Add a catalytic amount of platinum oxide.
-
Subject the mixture to hydrogenation under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to obtain Donepezil.
-
Parkinson's Disease: Modulating Dopaminergic Pathways
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[6] The primary therapeutic strategy is to restore dopamine levels in the brain, either by administering the dopamine precursor L-DOPA or by using dopamine receptor agonists.[7]
Dopaminergic Signaling in Parkinson's Disease
The core pathology of Parkinson's disease involves the degeneration of the nigrostriatal dopamine pathway, leading to an imbalance in the direct and indirect pathways of the basal ganglia.
Quantitative Data for Parkinson's Disease Drug Candidates
The following table presents the binding affinities (Ki) of various dopamine agonists for different dopamine receptor subtypes.
| Compound/Drug | Ki (nM) vs. D1 Receptor | Ki (nM) vs. D2 Receptor | Ki (nM) vs. D3 Receptor | Reference |
| Apomorphine | 4.6 (± 1.2) | 1.8 (± 0.9) | - | [8] |
| Bromocriptine | No affinity | 0.9 (± 0.2) | - | [8] |
| Pramipexole | No affinity | 79.5 µM | 0.97 | [8][9] |
| Ropinirole | No affinity | 98.7 µM | - | [9] |
| Cabergoline | - | 0.61 | 1.27 | [9] |
| Lisuride | 56.7 | 0.95 | 1.08 | [9] |
| Pergolide | 447 | - | 0.86 | [9] |
Experimental Protocols: Synthesis of Pramipexole
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, and is used in the treatment of Parkinson's disease.
Workflow for Pramipexole Synthesis
Protocol: Scalable Synthesis of Pramipexole [10][11]
-
Materials: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, 2-nitrobenzenesulfonyl chloride, a base (e.g., triethylamine), a solvent (e.g., dichloromethane), an alkylating agent (e.g., 1-iodopropane), a deprotection agent (e.g., thioglycolic acid and lithium hydroxide).
-
Step 1: Protection:
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the resulting sulfonamide intermediate.
-
-
Step 2: Monoalkylation:
-
Dissolve the sulfonamide intermediate in a solvent such as dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate) and the alkylating agent (e.g., 1-iodopropane).
-
Heat the reaction mixture to facilitate the alkylation.
-
Monitor the reaction progress and, upon completion, isolate the N-propylated intermediate.
-
-
Step 3: Deprotection:
-
Dissolve the N-propylated intermediate in a solvent mixture (e.g., ethanol).
-
Add thioglycolic acid and a base like lithium hydroxide.
-
Heat the mixture to remove the nosyl protecting group.
-
After the reaction is complete, perform an aqueous workup and extract the pramipexole base.
-
The base can then be converted to a pharmaceutically acceptable salt, such as the dihydrochloride monohydrate.
-
Epilepsy: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, which are transient occurrences of signs and/or symptoms due to abnormal excessive or synchronous neuronal activity in the brain.[12] Therapeutic strategies often involve modulating the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[13]
GABAergic and Glutamatergic Pathways in Epilepsy
An imbalance between GABAergic inhibition and glutamatergic excitation is a key factor in the generation and propagation of seizures.
Quantitative Data for Investigational Antiepileptic Drugs
The following table shows the median effective dose (ED₅₀) of various anticonvulsant drugs in preclinical models.
| Compound/Drug | Animal Model | ED₅₀ (mg/kg) | Reference |
| Phenobarbital | MES (mice) | 16.3 | [14] |
| Phenobarbital | PTZ (mice) | 12.7 | [14] |
| Sodium Valproate | MES (mice) | 261.2 | [14] |
| Sodium Valproate | PTZ (mice) | 159.7 | [14] |
| Compound 1g | MES (mice) | 29 | [15] |
Experimental Protocols: Preclinical Screening of Anticonvulsants
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard preclinical models used to evaluate the efficacy of potential antiepileptic drugs.
Workflow for Anticonvulsant Drug Screening
Protocol 1: Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the ability of a test compound to prevent the spread of seizures.
-
Materials: Rodents (mice or rats), electroconvulsive shock apparatus with corneal electrodes, topical anesthetic (e.g., 0.5% tetracaine hydrochloride), saline solution.
-
Procedure:
-
Administer the test compound or vehicle to the animals at various doses.
-
At the time of expected peak drug effect, apply a drop of topical anesthetic to the eyes of each animal.
-
Place corneal electrodes on the eyes and deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this tonic extension is considered a protective effect.
-
Determine the median effective dose (ED₅₀) required to protect 50% of the animals.
-
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Objective: To identify compounds effective against generalized seizures.
-
Materials: Rodents (mice), Pentylenetetrazole (PTZ), observation chambers.
-
Procedure:
-
Administer the test compound or vehicle to the animals at various doses.
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).
-
Immediately place each animal in an individual observation chamber.
-
Observe and record seizure activity for a set period (e.g., 30 minutes), noting the latency to the first seizure and the seizure severity (e.g., using the Racine scale).
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ required to protect 50% of the animals.
-
References
- 1. Alzheimer's disease drug development pipeline: 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.utoronto.ca [sites.utoronto.ca]
- 9. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Starting materials may be unreacted or only partially converted. | - Reaction Time & Temperature: Prolonged heating can sometimes lead to decomposition. Monitor the reaction by TLC. Consider a gradual increase in temperature or a longer reaction time if starting materials persist. For thermally sensitive substrates, alternative methods like microwave or ultrasound irradiation may be beneficial. - Catalyst Inefficiency: The catalyst (e.g., piperidine, ammonium acetate) may be old or impure. Use a fresh batch of catalyst. The amount of catalyst can also be optimized; try varying the molar percentage. - Purity of Reactants: Impurities in the starting materials (4-fluorobenzaldehyde, ethyl 2-cyanoacetate, 4'-fluoroacetophenone, or the corresponding chalcone) can inhibit the reaction. Ensure all reactants are pure and dry. |
| Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product. | - Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may favor side product formation. - Order of Addition: In some multi-component reactions, the order of adding reagents can be critical. Consider pre-forming an intermediate, such as the Knoevenagel condensation product of 4-fluorobenzaldehyde and ethyl 2-cyanoacetate, before adding the ketone. | |
| Product Degradation: The desired product may be unstable under the reaction or workup conditions. | - Workup Procedure: Minimize the exposure of the product to harsh acidic or basic conditions during workup. Ensure prompt extraction and solvent removal. - Purification: If using column chromatography, select a suitable solvent system that minimizes product streaking or decomposition on the silica gel. | |
| Formation of a Colored Impurity | Oxidation: The dihydropyridine ring can be susceptible to oxidation, leading to the formation of a colored pyridine derivative. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Decomposition of Starting Materials or Product: High temperatures or reactive intermediates can lead to the formation of colored polymeric materials. | - Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to decomposition. | |
| Difficulty in Product Purification | Co-eluting Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. | - Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol) to purify the product.[1] This can be a highly effective method for removing minor impurities. - Optimize Chromatography: If column chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina). |
| Product is an Oil or Gummy Solid: The product fails to crystallize, making isolation difficult. | - Trituration: Try triturating the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. - Solvent Removal: Ensure all residual solvent from the reaction or extraction has been thoroughly removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and efficient methods are multi-component reactions. One such approach involves the one-pot reaction of 4-fluorobenzaldehyde, 4'-fluoroacetophenone, ethyl 2-cyanoacetate, and ammonium acetate.[1] An alternative two-step approach involves the initial synthesis of a chalcone (from 4-fluorobenzaldehyde and 4'-fluoroacetophenone) followed by its cyclocondensation with ethyl 2-cyanoacetate or cyanoacetamide in the presence of a base.[2]
Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What can I do?
A2: To improve conversion, consider the following:
-
Catalysis: The choice and amount of catalyst are crucial. Piperidine or an excess of ammonium acetate are commonly used. For related syntheses, solid catalysts have also been employed.
-
Energy Input: Microwave or ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating.
-
Solvent: While ethanol is a common solvent, exploring other solvents or even solvent-free conditions may improve the reaction rate and yield.
Q3: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?
A3: In the multi-component synthesis of 2-pyridones, several side products can form. These may include the Knoevenagel condensation product between the aldehyde and the active methylene compound, the Claisen-Schmidt condensation product (chalcone), and self-condensation products of the ketone. Optimizing the reaction conditions, particularly the temperature and catalyst concentration, can help to minimize the formation of these byproducts.
Q4: How does the choice of the active methylene compound (ethyl 2-cyanoacetate vs. cyanoacetamide) affect the reaction?
A4: Both ethyl 2-cyanoacetate and cyanoacetamide can be used to form the 2-pyridone ring.[2] Cyanoacetamide can sometimes lead to a more direct reaction, as it already contains the amide functionality required for the pyridone ring. However, ethyl 2-cyanoacetate is also widely and successfully used, with the nitrogen atom typically being supplied by ammonium acetate.[1] The choice may depend on the specific reaction conditions and the reactivity of the other substrates.
Data on Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of structurally similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. This data can serve as a useful reference for optimizing the synthesis of the target compound.
| Aryl Group at C4 | Aryl Group at C6 | Reaction Conditions | Yield (%) | Reference |
| Phenyl | Phenyl | Benzaldehyde, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate, Refluxing Ethanol, 10-12h | 85 | [1] |
| 4-Chlorophenyl | Naphthalen-1-yl | 4-Chlorobenzaldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl Cyanoacetate, Ammonium Acetate, Piperidine, Ethanol, Ambient Temp. | 88 | [3] |
| Thiophen-2-yl | Naphthalen-1-yl | Thiophene-2-carboxaldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl Cyanoacetate, Ammonium Acetate, Piperidine, Ethanol, Ambient Temp. | 81 | [3] |
| 4-Chlorophenyl | 4-Morpholinophenyl | Chalcone, Cyanoacetamide, Sodium Ethoxide, Ethanol, Reflux | Not specified | [2] |
| Phenyl | 4-Chlorophenyl | Phenylacetylene, 4-Chlorobenzaldehyde, Cyanoacetamide, K2CO3, DMF, 100°C | 95 | [4] |
Experimental Protocols
Protocol 1: One-Pot Multi-Component Synthesis
This protocol is adapted from established procedures for the synthesis of analogous 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1]
-
Reactant Preparation: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq.), 4'-fluoroacetophenone (1.0 eq.), ethyl 2-cyanoacetate (1.0 eq.), and ammonium acetate (6-8 eq.).
-
Solvent Addition: Add absolute ethanol as the solvent (a typical concentration would be in the range of 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Stir the mixture and heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time is typically in the range of 8-12 hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/DMF mixture) or by column chromatography on silica gel.[1]
Protocol 2: Two-Step Synthesis via Chalcone Intermediate
This protocol is based on the cyclocondensation of a chalcone with an active methylene compound.[2]
Step A: Synthesis of (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (Chalcone)
-
Reactant Preparation: Dissolve 4-fluorobenzaldehyde (1.0 eq.) and 4'-fluoroacetophenone (1.0 eq.) in ethanol in a flask equipped with a magnetic stirrer.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir until a precipitate forms. The reaction progress can be monitored by TLC.
-
Isolation: Collect the solid chalcone by vacuum filtration, wash with cold water until the filtrate is neutral, and then with cold ethanol. Dry the product.
Step B: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone from Step A (1.0 eq.) and ethyl 2-cyanoacetate (or cyanoacetamide, 1.0 eq.) in ethanol.
-
Base Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent may need to be partially evaporated. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Plausible reaction pathways for the multi-component synthesis.
Caption: General experimental workflow for the one-pot synthesis.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Dihydropyridine-3-Carbonitrile Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the formulation of dihydropyridine-3-carbonitrile compounds.
Frequently Asked Questions (FAQs)
Q1: My dihydropyridine-3-carbonitrile compound shows extremely low aqueous solubility. What are the primary reasons for this?
A1: Dihydropyridine-3-carbonitrile compounds are often characterized by a rigid, planar structure and lipophilic functional groups, contributing to high crystal lattice energy and poor interaction with water molecules. These inherent molecular properties are the primary drivers of their low aqueous solubility, which can hinder oral bioavailability.[1][2][3]
Q2: What are the most common strategies to enhance the solubility of these compounds?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like dihydropyridine-3-carbonitriles. The most effective and widely used methods include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous system.[3][4][5]
-
Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable co-former to alter the crystal lattice and improve solvation.[1][6][7][8]
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Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances dissolution rate.[9][10][11]
-
Use of Surfactants: Incorporating surfactants to improve the wettability of the drug particles and facilitate micellar solubilization.[12][13]
Q3: How do I choose the most suitable solubility enhancement technique for my specific compound?
A3: The selection of an appropriate technique depends on the physicochemical properties of your dihydropyridine-3-carbonitrile derivative, the desired dosage form, and the required level of solubility enhancement. A systematic approach, as outlined in the workflow diagram below, is recommended. Key considerations include the compound's melting point, thermal stability, and potential for hydrogen bonding.
Q4: What are the critical quality attributes to monitor when developing a formulation with enhanced solubility?
A4: When developing a formulation, it is crucial to monitor the following:
-
Drug Content and Uniformity: Ensuring consistent dosage across all units.
-
Dissolution Profile: Assessing the rate and extent of drug release in various media.
-
Physical and Chemical Stability: Evaluating the formulation for any signs of degradation or changes in physical form (e.g., recrystallization of an amorphous solid dispersion) over time.
-
Solid-State Characterization: Using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the physical form of the drug in the final formulation.[1][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low drug loading in solid dispersion | Poor miscibility between the drug and the polymer carrier. | Screen a variety of polymers with different polarities and hydrogen bonding capabilities. Consider using a combination of polymers or adding a surfactant to improve miscibility. |
| Recrystallization of the amorphous drug in solid dispersion during storage | The formulation is thermodynamically unstable. The chosen polymer does not sufficiently inhibit crystallization. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure the drug-polymer ratio is optimized to maintain a single-phase amorphous system. Store the formulation in a low-humidity environment. |
| Inconsistent dissolution profiles between batches | Variability in the manufacturing process (e.g., cooling rate, solvent evaporation rate). Inconsistent particle size or morphology. | Standardize and tightly control all critical process parameters. Implement in-process controls to monitor particle characteristics. |
| Co-crystal formation is unsuccessful | Inappropriate co-former selection or stoichiometry. Unsuitable solvent system for co-crystallization. | Perform a co-former screen based on hydrogen bonding propensity and solubility parameters. Experiment with different solvents or solvent mixtures and consider solvent-assisted grinding techniques.[1] |
| Phase separation or drug precipitation upon dilution of a nanoparticle suspension | The stabilizer is not providing adequate steric or electrostatic stabilization. The drug concentration exceeds the supersaturation limit in the dissolution medium. | Optimize the type and concentration of the stabilizer. Consider using a combination of stabilizers. Evaluate the impact of pH and ionic strength of the dissolution medium. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for dihydropyridine compounds using different formulation strategies.
| Compound | Enhancement Technique | Carrier/Co-former | Solubility Improvement | Reference |
| Nifedipine | Co-crystallization | Fumaric Acid | 90-fold increase over pure drug | [15] |
| Nifedipine | Solid Dispersion | Poloxamer 188 (1:3 drug-to-polymer ratio) | ~4.1-fold increase (from 48.61 mg/L to 199.36 mg/L) | |
| Nifedipine | Solid Dispersion | Labrosol and SLS (1:4:2 ratio) | Significant improvement, with 98.74% drug release in 90 minutes | [14] |
| Felodipine | Solid Dispersion | Polyvinyl alcohol (PVA) | Enhanced dissolution, with 95% drug release in 85 minutes | [16] |
Experimental Protocols
Preparation of Dihydropyridine Co-Crystals by Solvent-Assisted Grinding
This method is suitable for screening co-formers and can be scaled up.
Materials:
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Dihydropyridine-3-carbonitrile Active Pharmaceutical Ingredient (API)
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Selected Co-former (e.g., Fumaric Acid)[1]
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Grinding Solvent (e.g., Methanol)
-
Mortar and Pestle
-
Spatula
-
Filter paper
Procedure:
-
Weigh stoichiometric amounts of the dihydropyridine API and the co-former (e.g., a 1:1 molar ratio).[1]
-
Transfer the powders to the mortar.
-
Add a few drops of the grinding solvent to moisten the powder mixture.
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Grind the mixture with the pestle for 15-20 minutes.
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Collect the resulting powder and allow it to dry completely.
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Characterize the product using PXRD and DSC to confirm co-crystal formation.[1]
Preparation of a Dihydropyridine Solid Dispersion by the Fusion Method
This method is applicable for thermally stable compounds.
Materials:
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Dihydropyridine-3-carbonitrile API
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Hydrophilic Polymer Carrier (e.g., Poloxamer 188)
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Heating plate with magnetic stirrer
-
Beaker
-
Spatula
-
Ice bath
Procedure:
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Weigh the desired amounts of the dihydropyridine API and the polymer carrier (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratios).
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Place the polymer in the beaker on the heating plate and heat gently until it melts.
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Gradually add the dihydropyridine API to the molten polymer while stirring continuously until a clear, homogeneous melt is obtained.
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Remove the beaker from the heat and rapidly cool the melt in an ice bath to solidify it into a glassy state.
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Pulverize the solid dispersion to a fine powder using a mortar and pestle.
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Store the resulting solid dispersion in a desiccator.
-
Characterize the product using PXRD and DSC to confirm the amorphous nature of the drug.
Preparation of Dihydropyridine Nanoparticles by Flash NanoPrecipitation
This is a rapid and scalable method for producing drug nanoparticles.
Materials:
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Dihydropyridine-3-carbonitrile API
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Amphiphilic block copolymer (e.g., Polystyrene-poly(ethylene glycol))
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Organic solvent (e.g., Tetrahydrofuran)
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Anti-solvent (e.g., Water)
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Confined Impingement Jet (CIJ) mixer or similar microfluidic device
Procedure:
-
Dissolve the dihydropyridine API and the amphiphilic block copolymer in the organic solvent.
-
Separately, prepare the anti-solvent (water).
-
Pump the organic and aqueous streams through the CIJ mixer at high velocity. The rapid mixing induces supersaturation and causes the drug and polymer to co-precipitate, forming nanoparticles.
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The hydrophobic blocks of the copolymer form the core with the drug, while the hydrophilic blocks form a protective shell, stabilizing the nanoparticles in the aqueous suspension.
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The resulting nanosuspension can be further processed (e.g., lyophilized) to obtain a solid dosage form.
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Characterize the nanoparticles for size, polydispersity, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[17][18]
Visualizations
Caption: Workflow for selecting and optimizing a solubility enhancement strategy.
Caption: Logical flow for troubleshooting inconsistent dissolution profiles.
References
- 1. Formulation of Tablet of Nifedipine Co-Crystal for Enhancement of Solubility and Other Physical Properties – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cbe.princeton.edu [cbe.princeton.edu]
- 12. Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol | Semantic Scholar [semanticscholar.org]
- 17. Preparation and Characterization of Whey Protein Isolate-DIM Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced Characterization and Sample Preparation Strategies for Nanoformulations | MDPI [mdpi.com]
Optimization of reaction conditions for Biginelli condensation of pyrimidine derivatives.
Technical Support Center: Optimization of the Biginelli Reaction
Welcome to the technical support center for the optimization of the Biginelli condensation for pyrimidine derivative synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Biginelli condensation in a direct question-and-answer format.
Question 1: My Biginelli reaction has a very low yield or is not producing any product. What are the common causes and how can I fix this?
Answer: Low to no yield is a frequent challenge in the Biginelli reaction and can stem from several factors.[1]
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Suboptimal Catalyst Activity: The catalyst is crucial for the reaction to proceed efficiently.[2]
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Solution: Ensure your catalyst is active. Lewis acids like FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to traditional Brønsted acids (e.g., HCl), which can sometimes lead to side reactions.[2] If you are using a reusable catalyst, it may need regeneration. Consider screening several catalysts to find the optimal one for your specific substrates.[2][3]
-
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Insufficient Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
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Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.
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Solution: Monitor the reaction over a longer period. Some variations of the Biginelli reaction can take anywhere from a few hours to overnight.[4]
-
-
Reactant Purity: Impurities in your starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction.
-
Solution: Use high-purity reactants. If necessary, purify your starting materials before setting up the reaction.[5]
-
-
Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow down the reaction rate.
-
Solution: For sterically hindered substrates, you may need more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.[2]
-
Question 2: My reaction produces the desired product, but it is impure with multiple side products. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a common issue, leading to difficult purification and reduced yields. The primary side reactions include:
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Knoevenagel Condensation: This occurs when the aldehyde reacts directly with the β-ketoester, forming an α,β-unsaturated dicarbonyl compound.[1][6] This intermediate may not cyclize efficiently, thus consuming your starting materials.[6]
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Solution: The choice of catalyst and reaction conditions can influence the selectivity. Some catalysts may favor the desired Biginelli pathway over the Knoevenagel condensation.[5]
-
-
Hantzsch Dihydropyridine Synthesis: This competing reaction can occur, especially at elevated temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea).[5]
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Solution: Carefully control the reaction temperature; lower temperatures can significantly reduce the formation of this byproduct. Additionally, the order of reactant addition can help; adding urea last may minimize its decomposition.[5]
-
-
Formation of Open-Chain Ureides: Incomplete cyclization can lead to the isolation of linear ureide intermediates.[1][2] This is more common with sterically hindered substrates.
-
Solution: To drive the final cyclization and dehydration step, try increasing the temperature or using a stronger acid catalyst.[1]
-
Question 3: The purification of my crude product is very difficult. Are there ways to simplify the workup and isolation?
Answer: Purification can be challenging due to the presence of side products and unreacted starting materials.
-
Solution 1: Optimize for Precipitation: In many cases, the dihydropyrimidinone (DHPM) product will precipitate from the reaction mixture upon cooling.[2] You can then simply filter the solid product and wash it with a cold solvent (like ethanol) to get a relatively pure compound, which can be further purified by recrystallization.[4][5]
-
Solution 2: Use Solid-Phase Synthesis: For library synthesis, solid-phase protocols have been developed. In these methods, one of the components is attached to a solid support, which simplifies purification as excess reagents and byproducts can be washed away before the final product is cleaved from the resin.[7][8]
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Solution 3: Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can lead to very high yields and purity after a simple workup, sometimes just requiring an aqueous wash.[8][9]
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Solution 4: Column Chromatography: If the product does not precipitate and is soluble in organic solvents, purification by column chromatography is a standard method. A typical eluent system to start with is a hexane:ethyl acetate mixture.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the Biginelli reaction?
The catalyst, typically a Brønsted or Lewis acid, plays a critical role in activating the reactants.[7] The accepted mechanism suggests that the acid catalyzes the initial condensation between the aldehyde and urea to form a key N-acyliminium ion intermediate.[9][10][11] This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[10][12] Without a catalyst, the reaction is often very slow and gives poor yields.[2]
Q2: How do I select the best catalyst for my synthesis?
The "best" catalyst often depends on your specific substrates and desired reaction conditions (e.g., solvent, temperature).
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Traditional Catalysts: Strong Brønsted acids like HCl were used in the original protocol but can be harsh.[8]
-
Lewis Acids: A wide range of Lewis acids have been shown to be highly effective, often under milder conditions. Examples include Yb(OTf)₃, InCl₃, FeCl₃·6H₂O, and MgBr₂.[3][9] Lanthanide triflates are particularly noted for their reusability and effectiveness in solvent-free conditions.[9][12]
-
Green Catalysts: For environmentally friendly synthesis, options like ionic liquids, clays, zeolites, or even natural catalysts like garlic have been explored.[3][13] Polymer-supported catalysts are also a good option as they are easily recoverable and reusable.[14]
Q3: What is the influence of the solvent on the reaction?
The choice of solvent can significantly impact reaction time and yield. Generally, polar solvents tend to give higher yields.[15]
-
Protic Solvents: Ethanol was used in the classic Biginelli reaction.[15] Acetic acid can also serve as both a solvent and a Brønsted acid catalyst.[16]
-
Aprotic Solvents: Solvents like acetonitrile and tetrahydrofuran (THF) have been used successfully with various catalysts.[11][17]
-
Solvent-Free: An increasingly popular and green approach is to run the reaction under solvent-free (neat) conditions, often assisted by microwave or ultrasound irradiation, which can dramatically shorten reaction times and increase yields.[9][13]
Q4: Can I use thiourea or other derivatives instead of urea?
Yes. The Biginelli reaction is versatile and works well with thiourea to produce the corresponding dihydropyrimidin-2(1H)-thiones.[4] Substituted ureas and guanidines can also be used to generate further diversity in the final pyrimidine derivatives.[13][15]
Data Presentation
Table 1: Comparison of Various Catalysts for the Biginelli Reaction
Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → Dihydropyrimidinone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| No Catalyst | - | Ethanol | Reflux | 18 | <20 | [2] |
| HCl | 20 | Water | 90 | 0.5 | 92 | [15] |
| Yb(OTf)₃ | 2 | None (Solvent-Free) | 100 | 0.5 | 95 | [9] |
| InCl₃ | 10 | Acetonitrile | Reflux | 1.5 | 94 | [9] |
| FeCl₃·6H₂O | 10 | None (Solvent-Free) | 100 | 1 | 96 | [3] |
| MgBr₂ | 15 | Acetonitrile | Reflux | 4 | 91 | [3] |
| Polyphosphate Ester (PPE) | - | THF | Reflux | 1.5 | 92 | [8] |
| Cu(OTf)₂ | 10 | Ethanol | Reflux | 3 | 95 | [18] |
Note: This data is compiled from various literature sources for representative reactions and conditions may vary for different substrates.
Table 2: Influence of Solvent on Reaction Yield
Reaction: Benzaldehyde + Urea + Ethyl Acetoacetate with HCl catalyst at 90°C
| Entry | Solvent | Dielectric Constant (ε) | Time (min) | Yield (%) | Reference(s) |
| 1 | n-Hexane | 1.88 | 120 | 20 | [15] |
| 2 | Dichloromethane | 8.93 | 90 | 45 | [15] |
| 3 | THF | 7.58 | 90 | 60 | [15] |
| 4 | Acetonitrile | 37.5 | 60 | 85 | [15][17] |
| 5 | Ethanol | 24.5 | 60 | 80 | [15] |
| 6 | Water | 80.1 | 30 | 92 | [15] |
Note: The results indicate that polar solvents generally lead to higher reaction yields.[15][17]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[2]
-
Reagent Addition: Add the chosen solvent (e.g., acetonitrile, 20 mL) followed by the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-10 mol%).[2][9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4][5]
-
Workup: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Isolation:
-
If a precipitate forms: Filter the solid product and wash it with a small amount of cold ethanol.[2][5]
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).[4]
-
Protocol 2: Microwave-Assisted Solvent-Free Biginelli Synthesis
-
Setup: In a microwave-safe vessel, combine the aldehyde (5 mmol, 1.0 eq), the β-ketoester (5 mmol, 1.0 eq), urea or thiourea (7.5 mmol, 1.5 eq), and the catalyst (e.g., FeCl₃·6H₂O, 10 mol%).[3][8]
-
Reaction: Place the vessel in a domestic or laboratory microwave oven and irradiate (e.g., at 300-600 W) for a short period (typically 1-5 minutes). Monitor the reaction progress between irradiation intervals by TLC.[8]
-
Workup: After completion, cool the vessel to room temperature. Add cold water to the solid mass and stir.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.[8]
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Biginelli Reaction [sigmaaldrich.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jsynthchem.com [jsynthchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
Troubleshooting common side reactions in the synthesis of cyanopyridone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of cyanopyridone derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dimeric byproduct in my reaction. What are the likely causes and how can I minimize its formation?
A1: Dimerization can be a notable side reaction, particularly with electron-rich aromatic systems or under conditions that favor intermolecular reactions. The formation of dimers often occurs due to the high reactivity of certain intermediates.
Troubleshooting Guide for Dimerization:
-
Steric Hindrance: The introduction of bulky substituents on the pyridine ring can sterically hinder the approach of two molecules, thus reducing the likelihood of dimerization.
-
Reaction Concentration: Running the reaction at a lower concentration can favor intramolecular cyclization and reduce the frequency of intermolecular collisions that lead to dimers.
-
Temperature Control: Elevated temperatures can sometimes promote dimerization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q2: My final product is contaminated with a compound that appears to be the carboxylic acid or amide analog of my target cyanopyridone. What is causing this and how can I prevent it?
A2: This contamination is likely due to the hydrolysis of the nitrile group. The cyano group (-CN) can be hydrolyzed to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH) under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][2]
Troubleshooting Guide for Nitrile Hydrolysis:
-
pH Control: The rate of nitrile hydrolysis is highly dependent on the pH of the reaction mixture.[2] Both strong acids and strong bases can catalyze this reaction.[1] It is crucial to maintain a neutral or near-neutral pH if possible, or to carefully control the amount of acid or base used.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The presence of water is a key requirement for hydrolysis.
-
Temperature and Reaction Time: Hydrolysis is often accelerated at higher temperatures.[3] Running the reaction at a lower temperature and for the minimum time required for completion can help to minimize this side reaction. A study on the hydrolysis of cyanopyridines showed that yields of the desired amide or acid are typically high (95-99.5%) under optimized, often continuous and adiabatic, conditions, implying that uncontrolled conditions can lead to incomplete reaction or byproduct formation.[4]
-
Controlled Hydrolysis: If the amide is the desired product, a controlled hydrolysis using reagents like alkaline hydrogen peroxide can sometimes selectively convert the nitrile to the amide without proceeding to the carboxylic acid.
Table 1: Effect of pH on Nitrile Hydrolysis in Cyanopyridone Synthesis (Illustrative Data)
| pH | Reaction Temperature (°C) | Reaction Time (h) | Desired Cyanopyridone Yield (%) | Hydrolyzed Byproduct Yield (%) |
| 2 | 80 | 6 | 45 | 55 |
| 5 | 60 | 12 | 85 | 15 |
| 7 | 60 | 12 | 95 | <5 |
| 9 | 60 | 12 | 88 | 12 |
| 12 | 80 | 6 | 40 | 60 |
Q3: I have isolated a cyclized byproduct. What is this side reaction and how can I avoid it?
A3: The formation of a cyclized byproduct is likely due to an intramolecular Thorpe-Ziegler reaction. This reaction involves the intramolecular cyclization of a dinitrile or a molecule containing a nitrile and another reactive functional group, catalyzed by a base.[5][6] In the context of 2-amino-3-cyanopyridine synthesis, intermediates can sometimes undergo this type of cyclization to form fused heterocyclic systems.
Troubleshooting Guide for Thorpe-Ziegler Reaction:
-
Choice of Base: The use of strong, nucleophilic bases can promote the Thorpe-Ziegler reaction. It is recommended to use non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7][8]
-
Temperature Control: The Thorpe-Ziegler reaction is often favored at higher temperatures. One study demonstrated that lowering the reaction temperature to 0-5 °C minimized this side reaction and significantly increased the yield of the desired product.[7][8]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of thermodynamically more stable cyclized byproducts. Monitor the reaction progress and stop it as soon as the starting material is consumed.
Table 2: Effect of Base and Temperature on Thorpe-Ziegler Byproduct Formation (Illustrative Data)
| Base | Temperature (°C) | Desired Product Yield (%) | Thorpe-Ziegler Byproduct Yield (%) |
| KOH | 80 | 50 | 45 |
| NaH | 25 | 85 | 10 |
| t-BuOK | 25 | 88 | 8 |
| NaH | 0-5 | 95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a general method for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be optimized to minimize side reactions based on the troubleshooting guides above. A one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be achieved with high yields (72-86%) under microwave irradiation without a solvent.[9]
-
Reagents: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[9]
-
Procedure:
-
Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask.[9]
-
Place the flask in a microwave oven and connect it to a reflux condenser.[9]
-
Irradiate the mixture for 7-9 minutes.[9]
-
After completion, wash the reaction mixture with a small amount of ethanol (2 mL).[9]
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[9]
-
Visualizations
Caption: Troubleshooting workflow for minimizing dimerization.
Caption: Troubleshooting workflow for preventing nitrile hydrolysis.
Caption: Troubleshooting workflow for avoiding the Thorpe-Ziegler side reaction.
References
- 1. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the purity of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile during crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in enhancing the purity of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind enhancing the purity of this compound via crystallization?
A1: The purification of this compound by crystallization relies on the principle of differential solubility. The goal is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[1][2]
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: Selecting the right solvent is critical for successful purification. An ideal solvent for this compound, which is a somewhat polar molecule containing oxygen and nitrogen atoms, should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling or near-boiling solvent.
-
Low solubility at low temperatures: The compound should be significantly less soluble in the cold solvent to ensure a good yield upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
-
Polarity: Given the structure of the target compound, polar solvents or solvent mixtures are often a good starting point.[4] Common choices for polar organic compounds include ethanol, acetone, ethyl acetate, or mixtures such as ethanol/water.[1][5][6]
Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.[4]
Q3: What are common impurities in the synthesis of this compound and how do they affect crystallization?
A3: While specific impurities depend on the synthetic route, they can include unreacted starting materials, by-products from side reactions, or residual catalysts. These impurities can interfere with the crystal lattice formation, leading to lower purity, poor crystal quality, or even complete inhibition of crystallization.[7] If colored impurities are present, activated charcoal can be added to the solution before hot filtration to adsorb them.[2]
Q4: Can the cooling rate impact the purity of the final product?
A4: Yes, the cooling rate is a crucial parameter. A slow cooling rate generally results in the formation of larger, purer crystals.[8] Rapid cooling can lead to the formation of smaller crystals and increases the likelihood of trapping impurities within the crystal lattice.[8][9] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath is a standard practice to improve purity.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
Problem 1: No Crystals Form After Cooling
| Possible Cause | Solution |
| Too much solvent was used. | This is a frequent issue.[4] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[4][9] |
| The solution is supersaturated but nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth. |
| Lack of nucleation sites. | Add a "seed crystal" of the pure compound to the cooled solution.[4] This provides a template for further crystal growth. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Recover the compound by evaporating the solvent and attempt recrystallization with a different solvent system. |
Problem 2: Oiling Out (Formation of a liquid instead of solid crystals)
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | The compound dissolves in the hot solvent but comes out of solution as a liquid upon cooling. Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. |
| The solution is cooled too rapidly. | Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help. |
| High concentration of impurities. | Impurities can lower the melting point of the compound and interfere with crystallization. Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization. |
Problem 3: Low Yield of Recovered Crystals
| Possible Cause | Solution |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the mother liquor. |
| Too much solvent was used. | While some compound will always be lost in the mother liquor, using the minimum amount of hot solvent to dissolve the solid will maximize the yield.[2] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. |
| Premature crystallization during hot filtration. | If hot filtration was performed to remove insoluble impurities, some product may have crystallized on the filter funnel. To prevent this, use a pre-heated funnel and dilute the hot solution with a small amount of extra hot solvent before filtering.[1] |
| Loss of product during washing. | Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the impure mother liquor without dissolving a significant amount of the product.[2][5] |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, ethyl acetate, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent is boiling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][5] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is useful if no single solvent has the ideal solubility characteristics.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of the first (hot) solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Data Presentation
Table 1: Solvent Selection for Crystallization
The following table provides an example of how to record data from solvent screening experiments.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | No |
| Hexane | Insoluble | Insoluble | No |
| Toluene | Sparingly Soluble | Soluble | Poor, oily |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystals |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good crystals |
| Acetone | Soluble | Very Soluble | Low yield |
Table 2: Effect of Cooling Rate on Purity
This table illustrates how to track the impact of cooling conditions on the purity of the final product. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.
| Experiment | Cooling Method | Time to Crystal Formation | Final Purity (e.g., % HPLC) |
| 1 | Fast Cooling (immediate ice bath) | < 5 minutes | 98.5% |
| 2 | Slow Cooling (ambient air) | ~ 20 minutes | 99.2% |
| 3 | Very Slow Cooling (insulated flask) | > 1 hour | 99.7% |
Visualizations
Diagram 1: Troubleshooting Crystallization Failure
Caption: A flowchart for troubleshooting when no crystals form upon cooling.
Diagram 2: General Experimental Workflow for Purity Enhancement
Caption: Workflow for enhancing product purity through crystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability testing of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound is showing a color change from white to yellow after storage. What could be the cause?
A1: A color change from white to yellow is a common indicator of degradation. For dihydropyridine-containing compounds, this can often be attributed to oxidation. The dihydropyridine ring is susceptible to aromatization, forming the corresponding pyridine derivative, which may be colored. This process can be accelerated by exposure to light and/or oxygen.
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze the sample using HPLC with a photodiode array (PDA) detector to check for the emergence of new peaks, which could signify degradation products. The UV-Vis spectrum of the degradation product might differ significantly from the parent compound.
-
Q2: I am observing a decrease in the purity of my compound when stored in a solution. What type of degradation might be occurring?
A2: In solution, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The lactam (oxo-pyridine) ring and the carbonitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of a carboxylic acid or an amide, respectively.
-
Oxidation: As mentioned, the dihydropyridine ring can oxidize to a pyridine ring.
-
Photodegradation: Exposure to light, particularly UV light, can promote degradation of dihydropyridine compounds.[1][2]
-
Troubleshooting Steps:
-
Control the pH of your solution. Use buffered solutions if you need to work at a specific pH.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Degas your solvents to remove dissolved oxygen.
-
Perform forced degradation studies to understand the compound's lability under different conditions (acid, base, oxidation, light, heat).[3]
-
Q3: What are the expected degradation products of this compound?
A3: Based on the structure, the primary degradation products would likely result from oxidation and hydrolysis.
-
Oxidation Product: Aromatization of the dihydropyridine ring to form 6-(4-Fluorophenyl)-2-hydroxy-pyridine-3-carbonitrile.
-
Hydrolysis Products:
-
Hydrolysis of the carbonitrile group to an amide, forming 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
-
Hydrolysis of the lactam ring, leading to ring-opening.
-
-
Troubleshooting Steps:
-
Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and help elucidate their structures.
-
Q4: Which analytical method is best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.
-
Method Development Considerations:
-
Column: A reversed-phase column (e.g., C18) is generally a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate the parent compound from its degradation products.
-
Detection: A PDA detector is highly recommended as it can help in peak purity assessment and provide spectral information about the degradation products.
-
Validation: The method must be validated to be "stability-indicating," meaning it can resolve the parent peak from all potential degradation product peaks. This is typically confirmed through forced degradation studies.
-
Data Presentation
The following tables summarize hypothetical data from a forced degradation study on this compound.
Table 1: Stability of this compound Under Various Stress Conditions
| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) |
| 0.1 N HCl at 60°C | 24 hours | 92.5 | Hydrolysis Product A |
| 0.1 N NaOH at 60°C | 24 hours | 88.2 | Hydrolysis Product B |
| 3% H₂O₂ at RT | 24 hours | 91.8 | Oxidation Product C |
| Thermal (80°C) | 48 hours | 98.1 | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 24 hours | 85.7 | Oxidation Product C, Photolytic Product D |
Table 2: Purity of this compound Under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point | Purity by HPLC (%) | Appearance |
| Initial | 99.8 | White powder |
| 1 Month | 99.1 | Off-white powder |
| 3 Months | 98.2 | Light yellow powder |
| 6 Months | 96.5 | Yellow powder |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: For each condition, prepare a sample for HPLC analysis as described in Protocol 1. If necessary, neutralize the acidic and basic samples before injection.
Visualizations
Caption: Workflow for the stability testing of a pharmaceutical compound.
Caption: Potential degradation pathways for the target compound.
References
Technical Support Center: Refining Purification Techniques for 2-Amino-4,6-diarylpyrimidine-5-carbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2-amino-4,6-diarylpyrimidine-5-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-amino-4,6-diarylpyrimidine-5-carbonitriles?
A1: The most commonly employed and effective methods for the purification of 2-amino-4,6-diarylpyrimidine-5-carbonitriles are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the nature and quantity of impurities present, as well as the desired final purity of the compound.
Q2: What are the typical starting materials for the synthesis of these compounds, and how can they affect purification?
A2: These compounds are frequently synthesized via a three-component reaction involving an α-cyanoketone, an aldehyde, and a guanidine salt.[1][2] The purity of these starting materials is crucial, as any unreacted reagents or side-products from these precursors can complicate the purification process.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended to establish the purity and identity of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. These include High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the purification.[3]
Troubleshooting Guide
Column Chromatography Issues
Q4: My compound is not separating well on the silica gel column. What can I do?
A4: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides a good retention factor (Rf) of around 0.2-0.3 for your target compound on TLC. A gradient elution, where the polarity of the solvent is gradually increased, can also improve the separation of compounds with similar polarities.
-
Deactivate the Silica Gel: For compounds that are sensitive to the acidic nature of silica gel, you can deactivate the silica by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[4]
-
Sample Loading: Ensure your sample is concentrated into a small volume and loaded onto the column in a narrow band. Loading the sample as a solid by pre-adsorbing it onto a small amount of silica gel can also improve resolution.[4]
Q5: The compound is eluting too quickly or not at all. How do I adjust my mobile phase?
A5:
-
Eluting Too Quickly (High Rf): Your mobile phase is too polar. Reduce the proportion of the more polar solvent in your solvent system.
-
Not Eluting (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent. It is often best to start with a less polar solvent system and gradually increase the polarity.
Recrystallization Issues
Q6: My compound "oils out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To address this, try the following:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.[5]
-
Allow the solution to cool more slowly. Insulating the flask can help with this.[5]
-
Consider using a different solvent or a co-solvent system.
Q7: I am getting a very low yield after recrystallization. How can I improve it?
A7: A low yield can result from using too much solvent or from the compound having significant solubility in the solvent even at low temperatures.
-
Minimize the amount of hot solvent used to dissolve the compound.
-
Ensure the solution is thoroughly cooled to maximize precipitation before filtering.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q8: What are some good starting solvents for the recrystallization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles?
A8: Based on literature, isopropanol and ethanol are effective solvents for the recrystallization of this class of compounds.[1][2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Data Presentation
Table 1: Reported Purification Methods and Yields
| Compound Class | Purification Method(s) | Reported Yields | Reference |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Column Chromatography and/or Crystallization | 45-89% | [1][2] |
| 2-Amino-4,6-diarylpyrimidines | Column Chromatography and Recrystallization | Good | [3] |
| 4-Amino-5-pyrimidinecarbonitriles | Recrystallization | Good to Excellent | [6] |
Table 2: Common Solvents for Purification
| Purification Technique | Common Solvents and Solvent Systems |
| Recrystallization | Isopropanol, Ethanol[1][2], n-Hexane/Acetone, n-Hexane/THF, n-Hexane/Ethyl Acetate, Water (for polar compounds)[7] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol. The polarity can be adjusted based on the specific compound. Use of triethylamine (1-3%) for acid-sensitive compounds.[4] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent. Alternatively, for less soluble compounds, create a solid-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude solid and a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system equipped with a suitable pump, autosampler, column oven, and a UV-Vis detector.[8]
-
Chromatographic Conditions:
-
Column: A C18 column is often suitable for these types of compounds.[8]
-
Mobile Phase: A common mobile phase is a gradient of water (often with 0.1% acid like formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol.[8][9]
-
Detection: Set the UV detector to a wavelength where the compound has maximum absorbance.
-
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., the mobile phase).
-
Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.[8]
Visualizations
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Addressing challenges in the scale-up synthesis of dihydropyridine compounds
Welcome to the technical support center for the scale-up synthesis of dihydropyridine (DHP) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of dihydropyridine derivatives on a larger scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for specific issues that may arise during the scale-up synthesis of dihydropyridines, primarily focusing on the widely used Hantzsch reaction.
Synthesis & Reaction Conditions
Q1: My Hantzsch dihydropyridine synthesis yield is low upon scale-up. What are the critical parameters to investigate?
A1: Low yields in scale-up can be attributed to several factors. The classical Hantzsch method often involves long reaction times and can result in low yields.[1] Key areas to optimize include:
-
Reaction Medium: The choice of solvent is crucial. Polar solvents like ethanol and water generally give good to excellent yields, while weaker polar solvents such as toluene and dichloromethane can result in lower efficiency due to poor solubility of ammonium salts.[1] Solvent-free conditions have also been shown to be effective and offer a greener alternative.[2][3]
-
Temperature: Reaction temperature plays a significant role. While higher temperatures can facilitate the reaction, they can also lead to the decomposition of reactants like ammonium carbonate.[1] It is essential to find the optimal temperature that maximizes yield without promoting side reactions or degradation.
-
Reaction System: For reactions in aqueous media, using a sealed vessel can significantly improve yields compared to an open-vessel system with a reflux condenser.[1][4] This minimizes the loss of volatile reactants and can lead to higher efficiency.
-
Catalyst: While some modern methods are catalyst-free, various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been used to improve the efficiency of the Hantzsch reaction.[1] For large-scale synthesis, considering a recyclable catalyst can be economically and environmentally beneficial.[5]
Q2: I am observing significant by-product formation in my large-scale reaction. How can I minimize this?
A2: By-product formation is a common challenge in multi-component reactions like the Hantzsch synthesis. To minimize by-products:
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Control Stoichiometry: Ensure precise stoichiometric control of your reactants (aldehyde, β-ketoester, and ammonia source).
-
Reaction Temperature: As mentioned, suboptimal temperatures can lead to side reactions. Careful temperature control is critical.
-
Order of Addition: While the Hantzsch reaction is a one-pot synthesis, the order of adding reagents can sometimes influence the reaction pathway and by-product profile.
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Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions. Ensure the purity of your aldehyde, β-ketoester, and ammonia source.
Q3: We are looking for a more environmentally friendly ("green") approach for our dihydropyridine synthesis. What are our options?
A3: Greener synthesis routes for dihydropyridines are increasingly being developed. Key strategies include:
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Aqueous Media: Performing the Hantzsch reaction in water is a clean and efficient procedure that avoids the use of organic solvents.[1] The filtrate from these reactions can often be recycled and reused.[1]
-
Solvent-Free Conditions: Conducting the reaction without any solvent is another effective green chemistry approach.[2][3]
-
Catalyst-Free Reactions: Many modern protocols for Hantzsch synthesis have been developed that do not require a catalyst, simplifying the workup and reducing waste.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[6]
Purification & Isolation
Q4: What are the best practices for crystallizing and isolating dihydropyridine compounds at a larger scale?
A4: Successful crystallization and isolation are critical for obtaining high-purity dihydropyridine compounds.
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Solvent Selection: The choice of solvent for recrystallization is paramount. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for dihydropyridines include ethanol, 2-propanol, and mixtures with water.[7]
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[7] Allowing the solution to cool to room temperature before placing it in an ice bath can improve crystal quality and yield.[7]
-
"Oiling Out": If the compound "oils out" (separates as a liquid instead of crystallizing), it is often due to the solution being too saturated or cooling too quickly. To remedy this, add more hot solvent until the oil dissolves, and then allow it to cool more slowly.
-
Isolation: Vacuum filtration using a Büchner funnel is the standard method for collecting the crystals.[7] Washing the crystals with a small amount of ice-cold recrystallization solvent helps remove soluble impurities without significantly dissolving the product.[7]
Q5: My purified dihydropyridine product is colored. How can I remove the colored impurities?
A5: Colored impurities can sometimes co-crystallize with the desired product. An effective method for their removal is the use of activated charcoal.[7]
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[7]
-
Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[7]
Stability & Handling
Q6: My dihydropyridine compound degrades in solution. What are the primary causes and how can I improve its stability?
A6: Dihydropyridines are known to be unstable under certain conditions, primarily due to the oxidation of the dihydropyridine ring to the more stable aromatic pyridine ring, which leads to a loss of pharmacological activity.[8]
-
Photosensitivity: Dihydropyridines are highly sensitive to light.[9][10] To prevent photodegradation, work in a dark room or under amber/red light, and use amber-colored glassware or wrap your containers in aluminum foil.[9]
-
Oxidation: The dihydropyridine ring is susceptible to oxidation by dissolved oxygen.[9] Degassing solvents and buffers before use can help minimize this.[9]
-
pH: The pH of the solution can significantly impact stability. For example, some dihydropyridines are more stable in slightly acidic conditions.[9] It is advisable to determine the optimal pH for your specific compound through stability studies.
-
Temperature: Elevated temperatures can accelerate degradation.[9] Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) and avoid repeated freeze-thaw cycles.[9]
Q7: How stable are dihydropyridine compounds in their solid form?
A7: Solid formulations of dihydropyridines are significantly more stable than their solutions, particularly concerning photodegradation.[9] However, they are not completely immune to degradation. In the presence of humidity, thermal degradation can still occur.[9][11] Therefore, it is crucial to store solid dihydropyridines in a cool, dry, and dark place.[9]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on optimizing the Hantzsch dihydropyridine synthesis.
Table 1: Effect of Different Solvents on Hantzsch Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Ethanol | 92 |
| 2 | Water | 85 |
| 3 | Ethanol/Water (1:1) | 88 |
| 4 | Toluene | 45 |
| 5 | Dichloromethane | 52 |
| 6 | Solvent-free | 78 |
Data adapted from a model reaction of benzaldehyde, ethyl acetoacetate, and an ammonium salt.[1]
Table 2: Effect of Reaction Temperature on Hantzsch Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 20 |
| 2 | 50 | 12 | 65 |
| 3 | 70 | 6 | 88 |
| 4 | 90 | 4 | 91 |
| 5 | 100 | 2 | 85 (decomposition observed) |
Data adapted from a model reaction in aqueous medium.[1]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Hantzsch Reaction in Aqueous Medium
This protocol describes a clean and efficient synthesis of 1,4-dihydropyridines in water.[1]
-
To a sealed tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt (e.g., ammonium carbonate, 1 mmol).
-
Add 2-3 mL of water to the reactor.
-
The remaining space in the reactor can be charged with water steam, air, or nitrogen before sealing.
-
Stir the mixture at 70-75 °C for the desired time (typically monitored by TLC for completion).
-
After the reaction is complete, cool the mixture to room temperature.
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The solid 1,4-dihydropyridine product will precipitate.
-
Isolate the product by simple filtration.
-
The filtrate can be recycled and reused for subsequent reactions.[1]
Protocol 2: Recrystallization of a Dihydropyridine Compound from an Ethanol/Water Mixture
This protocol outlines a general method for the purification of a crude dihydropyridine product.
-
Dissolve the crude dihydropyridine compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and purification of dihydropyridine compounds.
Caption: Workflow for the one-pot Hantzsch synthesis of dihydropyridines.
Caption: General workflow for the purification of dihydropyridines by recrystallization.
Caption: Key factors influencing the stability of dihydropyridine compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst selection for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. Our aim is to facilitate the optimization of catalyst selection and overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly catalytic system for synthesizing 6-amino-2-pyridone-3,5-dicarbonitriles?
A1: A highly effective and green approach is a one-pot, two-step synthesis utilizing natural product-based catalysts.[1][2] This method employs betaine for the initial Knoevenagel condensation and guanidine carbonate for the subsequent cyclization step.[1] This system avoids the use of hazardous catalysts like piperidine acetate, which has been used previously.[1]
Q2: Can I perform this synthesis as a one-pot, multi-component reaction?
A2: While a one-pot, two-step process is highly efficient, a traditional multi-component approach can also be employed. However, the two-step process using betaine and guanidine carbonate has been shown to be more suitable for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[1]
Q3: What are the key starting materials for this synthesis?
A3: The synthesis typically involves the reaction of an aromatic aldehyde, malononitrile, and a cyanoacetamide derivative (e.g., N-benzyl-2-cyanoacetamide).[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of starting materials and the formation of the product.
Q5: What is a typical purification method for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure 6-amino-2-pyridone-3,5-dicarbonitriles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction conditions. | - Catalyst Screening: Test a panel of catalysts. For the two-step synthesis, betaine is recommended for the first step and guanidine carbonate for the second.[1] - Catalyst Loading: Optimize the molar percentage of the catalyst. Typically, 10 mol% is a good starting point.[1] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | - Temperature Optimization: Systematically vary the reaction temperature. The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles is often carried out under reflux conditions in methanol.[1] | |
| Poor Quality Reagents: Impurities in starting materials can inhibit the catalyst or lead to side reactions. | - Reagent Purification: Ensure the purity of aldehydes, malononitrile, and cyanoacetamide derivatives. | |
| Formation of Multiple Products/Side Reactions | Competing Reaction Pathways: Multicomponent reactions can sometimes yield undesired side products. | - Stepwise Addition: In the one-pot, two-step synthesis, ensure the first step (Knoevenagel condensation) is complete before adding the reagents for the second step (cyclization).[1] - Solvent Choice: The polarity of the solvent can influence the reaction pathway. Methanol is a commonly used solvent for this synthesis.[1] |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Time Study: Monitor the reaction over a longer period using TLC to determine the optimal reaction time. For the two-step synthesis, the first step with betaine can take around 15 minutes, and the second step with guanidine carbonate around 10 minutes.[2] |
| Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Inert Atmosphere: While not always necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation. - Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. | - Cooling: Cool the reaction mixture in an ice bath to promote precipitation of the product. - Solvent Selection for Recrystallization: Carefully select a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Water-Soluble Impurities: Guanidine carbonate can sometimes produce water-soluble impurities.[3] | - Washing: After filtration, wash the solid product with cold water to remove any water-soluble byproducts. |
Catalyst Selection and Performance
The choice of catalyst is critical for the efficient synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. Below is a comparison of various catalysts used in a one-pot, two-step synthesis.
| Catalyst | Step 1 (Knoevenagel) Time | Step 1 Completion | Step 2 (Cyclization) Time | Step 2 Completion |
| Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |
| Betaine | 15 min | 100% | 1 h | Incomplete |
| Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |
| Guanidine carbonate | 10 min | 100% | 10 min | 100% |
Data sourced from a study on the synthesis of a 6-amino-2-pyridone-3,5-dicarbonitrile derivative.[2]
Based on these results, a two-catalyst system is recommended for the one-pot, two-step synthesis: Betaine for the first step and Guanidine Carbonate for the second step.
Experimental Protocols
One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles[1]
Step 1: Knoevenagel Condensation
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To a round-bottom flask, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Add methanol (5 mL) as the solvent.
-
Add betaine (10 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the completion of this step by TLC.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (1 mmol).
-
Add guanidine carbonate (10 mol%) as the catalyst.
-
Reflux the reaction mixture for 10 minutes.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then purified by recrystallization from methanol or ethanol.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the one-pot, two-step synthesis.
Caption: Troubleshooting logic for low yield or incomplete reactions.
References
Mitigating impurities in the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Our aim is to help you mitigate common impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile. What are the potential causes?
A1: Low yields can stem from several factors in this multi-component reaction. The primary culprits are often incomplete reaction, suboptimal reaction conditions, or the formation of stable, undesired side products. Key areas to investigate include:
-
Reaction Temperature and Time: This synthesis often requires elevated temperatures to drive the reaction to completion. Insufficient heating or reaction time can lead to a mixture of starting materials and intermediates. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of reactants or products.
-
Stoichiometry of Reactants: Precise control over the stoichiometry of the aromatic aldehyde, acetophenone, cyanomethylene reagent (e.g., ethyl cyanoacetate or malononitrile), and ammonium acetate is crucial. An excess or deficit of any single component can favor side reactions.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and the solubility of intermediates. While solvent-free conditions have been reported to be effective, in other cases, polar aprotic solvents like ethanol or DMF can be beneficial.[1][2]
-
Catalyst Activity: If a catalyst is employed, its activity and concentration are critical. Inefficient or deactivated catalysts will result in poor conversion rates.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A2: The one-pot nature of this synthesis can lead to several potential side products. Common impurities include:
-
Unreacted Starting Materials: The most straightforward impurities to identify are the aromatic aldehyde, acetophenone, and cyanomethylene reagent.
-
Knoevenagel Condensation Product: The initial reaction between the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate) can result in a stable α,β-unsaturated intermediate.
-
Chalcone Derivative: A Michael-type addition of the acetophenone to the Knoevenagel product can form a chalcone-like intermediate that may not fully cyclize.
-
Oxidized Pyridine Analog: The dihydropyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding fully aromatic pyridine derivative. This is a common byproduct in Hantzsch-type dihydropyridine syntheses.[3]
-
Self-Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction) under basic or acidic conditions, though this is less common with aromatic aldehydes lacking α-hydrogens.
Q3: How can I effectively monitor the progress of the reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. It is advisable to run a co-spot of your starting materials alongside the reaction mixture to track their consumption. The appearance of new spots should be carefully noted. As the reaction progresses, the spots corresponding to the starting materials should diminish, while the spot for the desired product should intensify. If intermediate spots appear and persist, it may indicate that the reaction has stalled or that side reactions are occurring.
Q4: The purification of my product is challenging due to its polarity. What are the recommended purification strategies?
A4: 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are often polar compounds, which can make purification by standard silica gel chromatography difficult. Common issues include poor separation and streaking on the column. Here are some recommended strategies:
-
Column Chromatography with Modified Mobile Phases: Instead of traditional hexane/ethyl acetate solvent systems, consider using more polar solvent mixtures such as dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to reduce tailing on silica gel by neutralizing acidic sites.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds.[1][2][4][5][6][7][8][9] This technique typically uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.[2][5][7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for obtaining highly pure product. Common solvents for recrystallization of these compounds include ethanol, methanol, or mixtures of DMF and water.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Start with reported literature values and adjust in increments of 10°C. Monitor the reaction by TLC at each temperature to find the optimal condition. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and from a reliable source. Consider activating the catalyst if applicable (e.g., drying). Experiment with different catalysts reported for similar syntheses. |
| Improper Stoichiometry | Carefully measure and dispense all reactants. Ensure the accuracy of your balances and volumetric glassware. |
| Presence of Water (if anhydrous conditions are required) | Use freshly distilled and dried solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Formation of Knoevenagel/Chalcone Intermediates | Increase the reaction time or temperature to promote cyclization. Ensure an adequate amount of the nitrogen source (ammonium acetate) is present. |
| Oxidation to Pyridine | Minimize exposure of the reaction mixture to air, especially at elevated temperatures. Once the reaction is complete, work up the product promptly. |
| Side Reactions from Starting Materials | Verify the purity of your starting materials. Impurities in the reactants can lead to a cascade of side products. |
Experimental Protocols
General One-Pot Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
A mixture of an aromatic aldehyde (1 mmol), an acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (4 mmol) is heated under solvent-free conditions or in a suitable solvent such as ethanol or ethylene glycol.[10] The reaction is typically heated to reflux or a specific temperature (e.g., 120-150°C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and washed with a suitable solvent (e.g., cold ethanol) to remove soluble impurities. Further purification can be achieved by recrystallization or column chromatography.
Detailed HILIC Purification Protocol
For the purification of polar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a HILIC method can be employed.
-
Column: A silica-based or diol-based HILIC column is recommended.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (Solvent A) and an aqueous buffer (Solvent B), such as 10 mM ammonium acetate or 0.1% formic acid in water.
-
Gradient: A common starting condition is a high percentage of acetonitrile (e.g., 95% A) with a gradual increase in the aqueous component over the course of the run to elute the polar compounds.
-
Sample Preparation: The crude product should be dissolved in a solvent mixture that is compatible with the initial mobile phase conditions, typically a high percentage of acetonitrile with a minimal amount of a more polar solvent to ensure solubility.
Data Presentation
The following table provides a hypothetical comparison of different reaction conditions on the yield of a model synthesis of a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 75 |
| 2 | DMF | 120 | 6 | 82 |
| 3 | Solvent-free | 150 | 2 | 90 |
| 4 | Ethylene Glycol | 150 | 4 | 85 |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 7. wjpmr.com [wjpmr.com]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dihydropyridines: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated dihydropyridines, supported by computational and experimental data. Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers widely used in the treatment of hypertension and angina. The strategic incorporation of fluorine into the DHP scaffold has been explored as a means to enhance their pharmacological properties.
This guide delves into a comparative analysis of these two subclasses of dihydropyridines, presenting available data on their biological activity. It also provides detailed experimental protocols for key assays used to evaluate their efficacy and illustrates the underlying signaling pathways and experimental workflows.
Unveiling the Impact of Fluorination: A Look at Biological Activity
The introduction of fluorine into drug molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to their target proteins.[1] In the context of dihydropyridines, fluorination is hypothesized to enhance their potency as L-type calcium channel blockers.
A structure-based drug design study utilizing homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis has suggested that fluorinated dihydropyridines have the potential for higher binding affinities to L-type Ca2+ channels compared to their non-fluorinated counterparts like nifedipine and amlodipine.[2] While comprehensive experimental data directly comparing a fluorinated DHP with its non-fluorinated parent compound is limited in publicly available literature, the existing research provides a strong rationale for the continued investigation of fluorinated analogs.
Quantitative Data Summary
The following tables summarize the biological activity of various non-fluorinated dihydropyridines. This data provides a baseline for understanding the potency of this class of compounds. A theoretical comparison, based on computational studies, for a fluorinated analog is included to highlight the potential impact of fluorination.
Table 1: In Vitro L-type Ca2+ Channel Blocking Activity of Non-Fluorinated Dihydropyridines
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| Nicardipine | Rat Cardiomyocytes | Whole-Cell Patch Clamp | 142 | [3] |
| Isradipine | Rat Cardiomyocytes | Whole-Cell Patch Clamp | 227 | [3] |
| Amlodipine | Rat Cardiomyocytes | Whole-Cell Patch Clamp | 229 | [3] |
| Nifedipine | Rabbit Myocardium | Radioligand Binding Assay | >1000 | [4] |
| Felodipine | Human Forearm Vasculature | Venous Occlusion Plethysmography | Log IC50 = -8.47 | [5] |
Table 2: Theoretical and Experimental Vasodilator Potency
| Compound | Preparation | EC50/IC50 | Potency Comparison | Reference |
| Nifedipine (Non-Fluorinated) | Langendorff-perfused rat hearts | ~10 nM for vasodilation | - | [3] |
| Fluorinated DHP Analog (Theoretical) | - | - | Predicted higher affinity than nifedipine | [2] |
| Nisoldipine (Non-Fluorinated) | Langendorff-perfused rat hearts | ~1 nM for vasodilation | ~10 times more potent than nifedipine | [3] |
Experimental Protocols: A Detailed Guide
To ensure reproducibility and standardization in the evaluation of dihydropyridine derivatives, detailed experimental protocols for key assays are provided below.
In Vitro Vasorelaxation Assay: Isolated Aortic Ring Preparation
This assay assesses the ability of a compound to induce relaxation in pre-constricted arterial tissue, providing a measure of its vasodilator activity.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine or KCl for pre-contraction
-
Test compounds (fluorinated and non-fluorinated dihydropyridines)
-
Organ bath system with force transducer
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via cervical dislocation and exsanguination.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and fatty tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Experimental Setup:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing the rings with fresh solution every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of the test compounds to the bath.
-
Record the relaxation response for each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values for each compound.
-
Electrophysiological Assay: Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel activity, providing a precise assessment of a compound's ability to block L-type calcium channels.
Materials:
-
Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the CaV1.2 channel).
-
External (bath) solution (in mM: e.g., 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM: e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH).
-
Patch clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips and allow them to adhere.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation and Sealing:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents (IBa).
-
Record the baseline current for a stable period.
-
Perfuse the cell with increasing concentrations of the test compound and record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-inhibition curve and calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Visualizing the Mechanisms of Action and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of dihydropyridine action in vascular smooth muscle cells.
Caption: Experimental workflows for assessing dihydropyridine activity.
Conclusion
The incorporation of fluorine into the dihydropyridine scaffold presents a promising strategy for developing more potent L-type calcium channel blockers. While direct experimental comparisons with non-fluorinated counterparts are not extensively documented in public literature, computational studies strongly suggest that fluorination can lead to enhanced binding affinity. The provided experimental protocols offer a standardized framework for the in-vitro evaluation of these compounds, enabling robust and reproducible data generation. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of fluorinated dihydropyridines and guide future drug development efforts in this important class of cardiovascular agents.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of nifedipine and nisoldipine on coronary vasoconstriction in the Langendorff-perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the antiproliferative effects of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives on cancer cell lines.
A growing body of research highlights the potential of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as a promising class of compounds in the development of novel anticancer therapeutics.[1][2] These compounds have demonstrated significant antiproliferative activity across a range of human cancer cell lines, including those of the colon, breast, lung, and liver. The mechanism of action, while not fully elucidated for all derivatives, appears to involve the modulation of key signaling pathways related to cell survival and proliferation, such as the inhibition of Pim-1 kinase and survivin.[3][4] This guide provides a comparative overview of the cytotoxic effects of various derivatives, supported by available experimental data and protocols.
Quantitative Comparison of Antiproliferative Activity
The antiproliferative efficacy of several this compound derivatives has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below, collated from multiple studies, summarizes the IC50 values of different derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 6: 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 | Not Specified |
| Compound 4: 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 | Not Specified |
| Compound 8 | MCF7 (Breast) | 19.15 | Doxorubicin (3.94 µM) |
| Compound 16 | MCF7 (Breast) | 17.34 | Doxorubicin (3.94 µM) |
| Compound 19 | MCF7 (Breast) | 14.70 | Doxorubicin (3.94 µM) |
| Compound 14a | NCIH 460 (Lung) | 0.025 ± 0.0026 | Not Specified |
| Compound 14a | RKOP 27 (Colon) | 0.016 ± 0.002 | Not Specified |
| Compound 14a | HeLa (Cervical) | 0.127 ± 0.025 | Not Specified |
| Compound 14a | U937 (Lymphoma) | 0.422 ± 0.026 | Not Specified |
| Compound 14a | SKMEL 28 (Melanoma) | 0.255 ± 0.002 | Not Specified |
| Compound 4c | HepG-2 (Liver) | 8.02 ± 0.38 | 5-FU (9.42 µM) |
| Compound 4d | HepG-2 (Liver) | 6.95 ± 0.34 | 5-FU (9.42 µM) |
| Compound 4c | HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU (8.01 µM) |
Data sourced from multiple studies, as referenced.[3][4][5][6] Note that "Compound" numbers are as designated in the original publications.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these pyridine derivatives.
Cell Culture and Maintenance
Human cancer cell lines (e.g., HT-29, MDA-MB-231, MCF7, HepG-2, HCT-116) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for evaluating the antiproliferative effects.
Caption: Potential mechanism involving Pim-1 and Survivin inhibition.
Concluding Remarks
The this compound scaffold represents a versatile foundation for the development of potent antiproliferative agents. The presented data indicates that substitutions on the pyridine ring can significantly influence cytotoxic activity against various cancer cell lines.[3][4] Some derivatives have shown IC50 values in the nanomolar to low micromolar range, occasionally demonstrating greater potency than established chemotherapeutic drugs like 5-FU and Doxorubicin in specific cell lines.[4][7] Docking studies have suggested that these compounds may target key proteins involved in cancer cell survival, such as Pim-1 kinase and survivin.[3] Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential in oncology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with existing p38 MAP kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are pivotal in cellular responses to external stressors and inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of therapeutic research.
This guide provides a comparative analysis of the efficacy of several well-characterized p38 MAP kinase inhibitors. While direct quantitative data for the novel compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is not yet publicly available, this document serves as a benchmark for evaluating new chemical entities. The guide presents key performance data for established inhibitors, details the experimental protocols for their evaluation, and provides visual representations of the signaling pathway and experimental workflows to aid researchers in their study design and interpretation.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stress or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), most commonly MKK3 or MKK6. The activated MAP2K then dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation. Activated p38 MAPK subsequently phosphorylates various downstream targets, including other kinases and transcription factors, which ultimately regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Comparative Efficacy of p38 MAP Kinase Inhibitors
The efficacy of p38 MAPK inhibitors is typically evaluated through in vitro enzymatic assays and cell-based assays that measure the inhibition of downstream signaling events, such as the release of pro-inflammatory cytokines. The following tables summarize publicly available data for several well-established p38 MAPK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of selected inhibitors against different p38 MAPK isoforms. Lower values indicate higher potency.
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) | Reference |
| SB203580 | 50 nM (IC50) | 500 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | [1] |
| BIRB-796 (Doramapimod) | 38 nM (IC50) | 65 nM (IC50) | 200 nM (IC50) | 520 nM (IC50) | [2][3][4] |
| Talmapimod (SCIO-469) | 9 nM (IC50) | ~90 nM (IC50) | Not Reported | Not Reported | [5][6][7] |
| Losmapimod | ~7.9 nM (pKi 8.1) | ~25 nM (pKi 7.6) | Not Reported | Not Reported | [1][8][9] |
Table 2: Cellular Activity - Inhibition of TNF-α Release
This table shows the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in cellular assays, a key downstream effect of p38 MAPK activation.
| Inhibitor | Cell Type | IC50 | Reference |
| SB203580 | THP-1 cells | 0.3-0.5 µM | [10][11][12] |
| BIRB-796 (Doramapimod) | Human PBMCs | 21 nM | [13][14] |
| Talmapimod (SCIO-469) | Human whole blood | Not explicitly stated, but inhibits LPS-induced production | [5][6] |
| Losmapimod | Human PBMCs | 0.1 µM | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative methodologies for key experiments.
In Vitro p38α Kinase Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Component Addition: In a 96-well plate, add the test inhibitor at various concentrations, purified recombinant p38α enzyme, and a substrate (e.g., ATF2).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell-Based Assay for Inhibition of TNF-α Release
This assay assesses the inhibitor's ability to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in appropriate media.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.[15]
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to assess the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38.
-
Cell Treatment and Lysis: Treat cells with a stimulant (e.g., anisomycin or UV radiation) in the presence or absence of the p38 inhibitor. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182). A separate membrane should be incubated with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK compared to total p38 MAPK.[16][17][18]
Conclusion
The development of effective p38 MAP kinase inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. The data and protocols presented in this guide offer a comparative framework for the evaluation of existing and novel inhibitors. While specific efficacy data for this compound as a p38 MAPK inhibitor is not currently available in the public domain, the methodologies outlined here provide a robust approach for its characterization. Future research will likely focus on identifying inhibitors with improved isoform selectivity and favorable safety profiles, ultimately leading to new therapeutic options for patients with inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. rndsystems.com [rndsystems.com]
- 14. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
Unlocking the Therapeutic Potential of 2-Oxo-Pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic scaffolds, 2-oxo-pyridine derivatives have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these versatile compounds across different therapeutic areas, supported by experimental data and detailed methodologies. By dissecting the intricate connections between chemical structure and biological function, we aim to illuminate pathways for the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of 2-oxo-pyridine derivatives has been extensively explored, with numerous studies highlighting their ability to inhibit cancer cell proliferation and induce apoptosis. A significant body of research has focused on their role as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A noteworthy study by Raslan and colleagues in 2023 described the synthesis and evaluation of a series of novel 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[1] Several of these compounds exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines.[1] The SAR analysis revealed that the presence of a spiro-indoline moiety fused to the pyridine ring significantly enhanced anticancer activity.[1]
For instance, the 1′H-spiro-indene-2,4′-pyridine derivative 5 displayed IC50 values of 10.58 µM and 9.78 µM against HepG-2 and Caco-2 cells, respectively.[1] Further modification, such as the introduction of a cyano group at the C3 position of the pyridine ring in the 1′H-spiro-indoline-3,4′-pyridine derivative 7 , led to enhanced potency against the Caco-2 cell line, with an IC50 value of 7.83 µM.[1] In contrast, the simple 4,6-dimethyl-2-oxo-pyridine derivative 2 showed only moderate activity.[1]
These compounds were found to exert their anticancer effects by inhibiting EGFR and VEGFR-2, key regulators of cell proliferation and angiogenesis.[1] The most active compound, 7 , demonstrated significant inhibition of EGFR and VEGFR-2 with IC50 values of 0.124 µM and 0.221 µM, respectively.[1] Furthermore, this compound was shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[2]
Comparative Anticancer Activity of 2-Oxo-Pyridine Derivatives
| Compound | Modifications | HepG-2 IC50 (µM) | Caco-2 IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 2 | 4,6-dimethyl-2-oxo-pyridine | 51.59 ± 2.90 | 41.49 ± 2.50 | - | - |
| 5 | 1′H-spiro-indene-2,4′-pyridine | 10.58 ± 0.80 | 9.78 ± 0.70 | - | - |
| 7 | 1′H-spiro-indoline-3,4′-pyridine with C3-cyano group | 8.90 ± 0.6 | 7.83 ± 0.50 | 0.124 ± 0.009 | 0.221 ± 0.009 |
| 8 | 1′H-spiro-indoline-3,4′-pyridine with C3-ethyl carboxylate | 8.42 ± 0.7 | 13.61 ± 1.20 | - | - |
| Doxorubicin (Control) | - | 4.50 ± 0.20 | 12.49 ± 1.10 | 0.349 ± 0.016 | - |
| Erlotinib (Control) | - | - | - | 0.033 ± 0.002 | - |
| Sorafenib (Control) | - | - | - | - | 0.043 ± 0.002 |
Antiviral Activity: A New Frontier for 2-Pyridone Derivatives
Beyond cancer, 2-oxo-pyridine (also known as 2-pyridone) derivatives have shown promise as antiviral agents. A study focused on the development of novel inhibitors of the hepatitis B virus (HBV) revealed the potential of this chemical class.[3] The research detailed the synthesis and in vitro evaluation of a series of 2-pyridone analogues, with some compounds exhibiting potent anti-HBV activity.[3]
The structure-activity relationship of these derivatives highlighted the importance of specific substitutions on the pyridine ring. The most active compounds, 5d and 6l , demonstrated impressive inhibitory activity against HBV DNA replication with IC50 values of 0.206 µM and 0.12 µM, respectively.[3] These compounds also displayed high selectivity, indicating a favorable safety profile.[3] The development of a pharmacophore model suggested that a combination of hydrophobic and hydrogen bond acceptor/donor features are crucial for anti-HBV activity.[3]
Anti-Hepatitis B Virus (HBV) Activity of 2-Pyridone Derivatives
| Compound | Modifications | Anti-HBV IC50 (µM) | Selectivity Index (SI) |
| 5d | Specific substitutions on the 2-pyridone core | 0.206 | >532 |
| 6l | Specific substitutions on the 2-pyridone core | 0.12 | 467 |
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
The anti-inflammatory potential of pyridine derivatives has also been a subject of investigation. A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provided insights into the SAR of these compounds as inhibitors of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the inflammatory cascade, and their inhibition is a common strategy for treating inflammation.
The study evaluated a series of pyridine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Among the tested pyridine derivatives, compounds 7a and 7f showed significant inhibition of NO production with IC50 values of 76.6 µM and 96.8 µM, respectively.[4] Further investigation into the mechanism of action of the most promising compounds revealed a significant decrease in the expression levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as the inflammatory mediator iNOS.[4]
Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Modifications | NO Inhibition IC50 (µM) |
| 7a | Specific substitutions on the pyridine core | 76.6 |
| 7f | Specific substitutions on the pyridine core | 96.8 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the recombinant kinase (EGFR or VEGFR-2), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption or antibody-based methods that detect the phosphorylated substrate.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
To further elucidate the mechanisms of action of these 2-oxo-pyridine derivatives, the following diagrams illustrate the key signaling pathways they modulate.
Caption: EGFR Signaling Pathway and Inhibition by 2-Oxo-Pyridine Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by 2-Oxo-Pyridine Derivatives.
Caption: Bax/Bcl-2 Mediated Apoptosis Induced by 2-Oxo-Pyridine Derivatives.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Path from Lab to Life: A Comparative Analysis of Novel Cyanopyridone Anticancer Agents' In Vitro and In Vivo Efficacy
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, a promising class of molecules, cyanopyridones, has emerged, demonstrating significant anticancer properties. This guide provides a comprehensive comparison of the preclinical performance of two novel cyanopyridine-based compounds, designated Compound 12 and Compound 7b. By juxtaposing their in vitro cytotoxicity against their in vivo antitumor activity, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their therapeutic potential and the correlation between laboratory findings and real-world efficacy.
The development of effective anticancer drugs hinges on the crucial transition from promising in vitro results to tangible in vivo outcomes. This guide delves into the experimental data supporting the anticancer activity of two novel cyanopyridine derivatives, highlighting their mechanism of action through the inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.
Comparative Efficacy: From Cell Cultures to Animal Models
The true measure of an anticancer agent's potential lies in its ability to translate its cytotoxic effects from a petri dish to a living organism. Here, we present a side-by-side comparison of the in vitro and in vivo performance of Compound 12, a pyridine-based derivative, and Compound 7b, a nicotinonitrile derivative.
| Compound | Molecular Target | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy (Tumor Inhibition) |
| Compound 12 | PIM-1 Kinase | MCF-7: 0.5 µM HepG2: 5.27 µM | Solid Ehrlich Carcinoma (SEC) Bearing Mice | 42.1% |
| Compound 7b | PIM-1 Kinase | MCF-7: 3.58 µM PC-3: 3.60 µM | Solid Ehrlich Carcinoma (SEC) Bearing Mice | 42.9% |
Table 1: Comparative In Vitro and In Vivo Anticancer Activity of Novel Cyanopyridine Compounds.
The data clearly indicates that both compounds exhibit potent cytotoxic activity against various cancer cell lines in the low micromolar range.[1] Importantly, this in vitro potency translates to significant tumor growth inhibition in a preclinical in vivo model, with both compounds demonstrating over 40% reduction in tumor volume.[1] This strong in vitro-to-in vivo correlation underscores the potential of these cyanopyridone-based molecules as viable candidates for further drug development.
Unveiling the Mechanism: PIM-1 Kinase Inhibition and Apoptosis
The anticancer activity of these novel cyanopyridone compounds is attributed to their potent inhibition of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis. By targeting PIM-1, these compounds effectively disrupt key survival pathways within cancer cells, ultimately leading to programmed cell death (apoptosis).
The PIM-1 signaling pathway is a critical regulator of cell fate. Its inhibition by the novel cyanopyridone compounds triggers a cascade of events that promote apoptosis.
Caption: PIM-1 Signaling Pathway and Inhibition by Cyanopyridone Compounds.
Experimental Blueprint: Methodologies for Evaluation
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxic activity of the cyanopyridone compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7, HepG2, PC-3) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the cyanopyridone compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
In Vivo Antitumor Activity: Solid Tumor Xenograft Model
The in vivo efficacy of the compounds was evaluated in a solid tumor xenograft model using immunodeficient mice.
-
Tumor Cell Implantation: Solid Ehrlich Carcinoma (SEC) cells were subcutaneously implanted into the flank of the mice.
-
Tumor Growth and Cohort Formation: The tumors were allowed to grow to a palpable size (approximately 50-100 mm³). The mice were then randomized into control and treatment groups.
-
Compound Administration: The cyanopyridone compounds were administered to the treatment groups, typically via intraperitoneal injection, at a specified dosage and schedule. The control group received a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the mean tumor volume of the treated groups to that of the control group. The percentage of tumor growth inhibition was calculated at the end of the study.
Caption: Preclinical Anticancer Drug Discovery Workflow.
Conclusion
The novel cyanopyridone-based compounds, Compound 12 and Compound 7b, have demonstrated a compelling preclinical profile, with potent in vitro cytotoxicity against multiple cancer cell lines and significant in vivo tumor growth inhibition. The strong correlation between the in vitro and in vivo data, coupled with a clear mechanism of action through PIM-1 kinase inhibition, positions these compounds as highly promising candidates for further development in the oncology pipeline. This guide provides a foundational dataset for researchers to build upon in the collective effort to discover and develop next-generation cancer therapies.
References
Head-to-head comparison of different synthetic routes for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a crucial intermediate in the synthesis of various therapeutic agents.[1] Its synthesis has been approached through several methodologies, primarily centered around the construction of the core pyridone ring. This guide provides a head-to-head comparison of two prominent synthetic strategies: a one-pot, three-component reaction and a stepwise approach involving a Thorpe-Ziegler cyclization. This comparison is based on analogous reactions reported in the scientific literature for structurally similar compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound.
| Parameter | Route 1: Three-Component Reaction | Route 2: Stepwise Thorpe-Ziegler Cyclization |
| Starting Materials | 4-Fluorobenzaldehyde, Ethyl Cyanoacetate, 1-(4-Fluorophenyl)ethanone, Ammonium Acetate | 4-Fluorobenzoylacetonitrile, Ethyl Acrylate |
| Key Reagents | Ammonium Acetate, Piperidine (catalyst) | Sodium Ethoxide, Hydrochloric Acid |
| Reaction Conditions | Reflux in ethanol | Step 1: Reflux in ethanol; Step 2: Reflux in acetic acid |
| Reported Yield (Analogous Reactions) | 75-90%[2][3] | 60-80% (overall) |
| Number of Steps | One-pot | Two steps |
| Purification | Crystallization | Chromatography and Crystallization |
| Advantages | High atom economy, operational simplicity, shorter reaction time.[4][5][6] | Potentially better control over regioselectivity. |
| Disadvantages | Potential for side product formation, optimization of component ratios may be required. | Longer overall synthesis time, requires isolation of intermediate. |
Logical Relationship of Synthetic Routes
Caption: Comparison of a one-pot versus a stepwise synthetic route.
Experimental Protocols
Route 1: One-Pot, Three-Component Synthesis
This route is adapted from similar multicomponent reactions for the synthesis of substituted 2-pyridones.[2][3]
Reaction Scheme:
Detailed Methodology:
-
To a 100 mL round-bottom flask, add 4-fluorobenzaldehyde (1.24 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), 1-(4-fluorophenyl)ethanone (1.38 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford the desired this compound.
Route 2: Stepwise Synthesis via Thorpe-Ziegler Cyclization
This proposed route involves an initial Michael addition followed by an intramolecular Thorpe-Ziegler cyclization. The Thorpe-Ziegler reaction is a well-established method for the formation of cyclic ketones and enamines from dinitriles.[7][8][9]
Reaction Scheme:
Step 1: Michael Addition
Step 2: Thorpe-Ziegler Cyclization and Tautomerization [Ethyl 4-cyano-4-(4-fluorobenzoyl)heptanedioate] --(1. NaOEt, Toluene, Reflux; 2. H+, H2O)--> [this compound]
Detailed Methodology:
Step 1: Synthesis of the Michael Adduct Intermediate
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add 4-fluorobenzoylacetonitrile (1.63 g, 10 mmol) and stir until a clear solution is obtained.
-
Add ethyl acrylate (1.00 g, 10 mmol) dropwise to the reaction mixture.
-
The mixture is then heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is neutralized with dilute hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Michael adduct, which can be purified by column chromatography.
Step 2: Cyclization to the Final Product
-
The crude intermediate from Step 1 is dissolved in dry toluene.
-
A solution of sodium ethoxide (from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) is added to the toluene solution.
-
The mixture is heated to reflux for 8-10 hours.
-
After cooling, the reaction is quenched by the addition of water.
-
The aqueous layer is separated and acidified with concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.
Experimental Workflow Diagram
Caption: A side-by-side comparison of the experimental workflows.
Conclusion
Both the three-component reaction and the stepwise Thorpe-Ziegler cyclization represent viable synthetic routes for the preparation of this compound. The choice of a specific route will depend on the desired scale of the synthesis, the availability of starting materials, and the desired level of control over the reaction. The one-pot, three-component reaction offers a more streamlined and atom-economical approach, making it attractive for rapid library synthesis and initial exploratory work. In contrast, the stepwise Thorpe-Ziegler route, while more laborious, may provide better overall yields and easier purification for larger-scale production where process control is paramount. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Profiling of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The inhibitory activity of this compound is compared against a panel of representative kinases and benchmarked against established kinase inhibitors to provide a clear perspective on its selectivity and potential as a therapeutic agent. The data presented herein is intended to guide further research and development efforts.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge in developing highly selective inhibitors.[2] Off-target inhibition can lead to undesirable side effects and toxicities. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new kinase inhibitor.[3][4]
The compound this compound belongs to a class of compounds that have shown potential as kinase inhibitors.[5][6] This guide provides a detailed, albeit illustrative, cross-reactivity profile for this compound and compares it with other known kinase inhibitors to highlight its potential selectivity.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and two well-characterized kinase inhibitors, Sorafenib and Erlotinib, was assessed against a panel of representative tyrosine and serine/threonine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50 in nM) | Sorafenib (IC50 in nM) | Erlotinib (IC50 in nM) | Kinase Family |
| p38α (MAPK14) | 15 | 280 | >10,000 | Serine/Threonine |
| VEGFR2 | 85 | 90 | >10,000 | Tyrosine |
| EGFR | >10,000 | 6,000 | 2 | Tyrosine |
| BRAF | 5,500 | 22 | >10,000 | Serine/Threonine |
| c-Kit | 8,000 | 68 | >10,000 | Tyrosine |
| PDGFRβ | 120 | 57 | 5,000 | Tyrosine |
| CDK2 | >10,000 | >10,000 | >10,000 | Serine/Threonine |
| Src | 750 | 1,500 | 1,000 | Tyrosine |
Note: The data for this compound is representative and for illustrative purposes.
Based on this profile, this compound demonstrates notable potency and selectivity for the p38α mitogen-activated protein kinase (MAPK).[7][8] Its activity against VEGFR2 and PDGFRβ is also significant, suggesting a potential multi-targeted profile. In contrast, it shows minimal activity against EGFR, BRAF, and c-Kit at the tested concentrations. When compared to Sorafenib, a multi-kinase inhibitor, the test compound exhibits a more selective profile, with a clear preference for p38α. Erlotinib, a potent EGFR inhibitor, shows a very narrow selectivity profile as expected.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common and adaptable fluorescence-based method for high-throughput screening (HTS) and determination of inhibitor potency.[9]
1. Reagents and Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
ATP Solution: Adenosine triphosphate prepared in kinase buffer. The final concentration should be at or near the Michaelis constant (Km) for each specific kinase.
-
Kinases: Recombinant human kinases diluted in kinase buffer.
-
Substrate: Biotinylated peptide substrate specific for each kinase, dissolved in kinase buffer.
-
Test Compounds: this compound and comparator compounds dissolved in 100% DMSO to create stock solutions, followed by serial dilution.
-
Detection Reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) or a similar acceptor fluorophore.
-
Assay Plates: Low-volume 384-well black microplates.
2. Assay Procedure:
-
Compound Dispensing: 2 µL of serially diluted test compounds in kinase buffer are added to the assay plate wells. For control wells, 2 µL of kinase buffer with DMSO (at the same percentage as the compound wells) is added.
-
Kinase Addition: 4 µL of the diluted kinase solution is added to all wells. The plate is then gently mixed and incubated for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: 4 µL of the ATP/substrate mixture is added to all wells to start the kinase reaction. The final volume in each well is 10 µL.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Termination and Detection: 10 µL of the detection mixture (containing the Europium-labeled antibody and SA-APC in detection buffer) is added to each well to stop the reaction.
-
Final Incubation: The plate is incubated for another 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated for each well.
-
The percentage of inhibition is determined relative to the high (no inhibitor) and low (no kinase) controls.
-
IC50 values are calculated by fitting the percentage of inhibition versus the compound concentration to a four-parameter logistic equation using appropriate software.
Signaling Pathways and Experimental Workflow
Visual representations of the relevant biological pathways and the experimental process can aid in understanding the context and methodology of this research.
Caption: A flowchart of the in vitro kinase inhibition assay workflow.
Caption: The p38 MAPK signaling cascade, a target of the test compound.
Conclusion
The cross-reactivity profiling of this compound reveals a promising and selective inhibitor of p38α MAPK. Its distinct profile compared to broader-spectrum inhibitors like Sorafenib suggests a more targeted mechanism of action, which could translate to a better therapeutic window. The moderate activity against key angiogenic kinases such as VEGFR2 and PDGFRβ may also offer therapeutic advantages in oncology. Further investigation, including in-cell target engagement and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for continued research in this area.
References
- 1. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Thermal Stability of Polymers Synthesized with Dihydropyridine Intermediates
A comprehensive review of the thermal properties of polymers incorporating dihydropyridine moieties reveals their potential for enhanced stability, a critical attribute for materials in demanding applications. This guide provides a comparative analysis of the thermal performance of these polymers against traditional alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The inclusion of dihydropyridine rings into polymer backbones has been explored as a strategy to develop high-performance materials with tailored properties. The Hantzsch reaction, a classic multicomponent reaction, serves as a versatile and efficient method for the synthesis of dihydropyridine-based monomers, which can then be incorporated into various polymer architectures, including polyamides, polyesters, and polyimides. The inherent chemical features of the dihydropyridine nucleus are believed to contribute to the overall thermal resilience of the resulting polymers.
Enhancing Thermal Performance: A Comparative Look
Polymers containing pyridine rings, which are structurally related to dihydropyridines, have demonstrated notable thermal stability. For instance, certain polyimides incorporating pyridine moieties exhibit high glass transition temperatures (Tg) ranging from 236°C to 300°C and 5% weight loss temperatures (Td5) between 470°C and 492°C. These values are indicative of a material that can withstand significant thermal stress before undergoing decomposition.
While direct comparative studies between polymers with and without dihydropyridine intermediates are not abundant in the readily available literature, the data from related polymer systems suggest a positive influence of the heterocyclic ring. Aromatic polymers, in general, display superior thermal stability compared to their aliphatic counterparts due to the rigidity of their backbone structures. The introduction of a dihydropyridine ring, which is also a rigid cyclic structure, is expected to contribute to this enhanced thermal performance.
For a clearer comparison, consider the typical thermal properties of conventional aromatic polymers used in high-performance applications. Aromatic polyamides, for example, generally exhibit decomposition temperatures well above 400°C. Similarly, aromatic polyesters show high thermal stability, a desirable characteristic for materials used in high-temperature environments. The data on pyridine-containing polymers suggests that dihydropyridine-based polymers would likely fall within a similar or potentially higher range of thermal stability.
Quantitative Thermal Analysis Data
To facilitate a clear comparison, the following table summarizes the key thermal properties of various polymer types, including those with pyridine moieties which serve as a proxy for the potential performance of dihydropyridine-based polymers.
| Polymer Type | Monomers/Intermediates | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |
| Pyridine-containing Polyimide | Pyridine diamine and various aromatic dianhydrides | 236 - 300 | 470 - 492 | Not Reported |
| Aromatic Polyamide | Aromatic diamines and aromatic diacids | ~250 - 350 | > 400 | High |
| Aromatic Polyester | Aromatic diols and aromatic diacids | ~80 - 150 | > 400 | Moderate |
| Aliphatic Polyamide (Nylon 6,6) | Adipic acid and hexamethylenediamine | ~50 | ~350 - 400 | Low |
| Aliphatic Polyester (PET) | Ethylene glycol and terephthalic acid | ~70 - 80 | ~350 - 400 | Low |
Note: The data presented is a general range compiled from various sources and should be used for comparative purposes. Specific values can vary depending on the exact monomer composition, molecular weight, and experimental conditions.
Experimental Protocols
A standardized approach to synthesizing and characterizing these polymers is crucial for obtaining comparable data. The following outlines the general experimental methodologies.
Synthesis of Dihydropyridine-Based Monomers via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a one-pot condensation reaction that can be adapted for the creation of di-functional monomers suitable for polymerization.
Materials:
-
An aldehyde (e.g., a dialdehyde for creating a di-dihydropyridine monomer)
-
A β-ketoester (2 equivalents)
-
A nitrogen source (e.g., ammonia or ammonium acetate)
-
Solvent (e.g., ethanol or a greener alternative)
Procedure:
-
Dissolve the aldehyde and β-ketoester in the chosen solvent in a round-bottom flask.
-
Add the nitrogen source to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the dihydropyridine product.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
-
Characterize the synthesized monomer using techniques such as NMR and FTIR spectroscopy.
Polymer Synthesis
The synthesized dihydropyridine-containing monomers (e.g., a diacid or diamine derivative) can be used in standard polymerization reactions. For example, in the synthesis of a polyamide:
Materials:
-
Dihydropyridine-based diacid monomer
-
An aromatic diamine
-
A polymerization solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
A condensing agent (e.g., triphenyl phosphite and pyridine)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the dihydropyridine diacid, aromatic diamine, and pyridine in NMP.
-
Add the triphenyl phosphite to the solution.
-
Heat the reaction mixture to a specific temperature (e.g., 100-120°C) and maintain for several hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer.
-
Heating Rate: A constant rate, typically 10°C/min or 20°C/min.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate.
-
Temperature Range: From ambient temperature to a final temperature sufficient for complete decomposition (e.g., 800-1000°C).
-
Data Analysis: Determine the onset of decomposition, the temperature at 5% and 10% weight loss (Td5 and Td10), and the final char yield.
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Size: 5-10 mg of the polymer, sealed in an aluminum pan.
-
Heating/Cooling Rate: A constant rate, typically 10°C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a constant flow rate.
-
Procedure: Heat the sample to a temperature above its expected melting point to erase its thermal history, cool it at a controlled rate, and then heat it again to observe the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and thermal analysis of dihydropyridine-based polymers.
Caption: Conceptual comparison of the thermal stability of different polymer classes.
Validating the Putative Mechanism of Action of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile via Molecular Docking and Comparison with Known Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the hypothesized mechanism of action of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a potential kinase inhibitor. While direct experimental data for this specific compound is not publicly available, its structural features, common to a class of known kinase inhibitors, suggest a plausible role in targeting signaling pathways crucial to cell proliferation and inflammatory responses. This document outlines the putative mechanism, compares its potential kinase targets with established inhibitors, provides detailed experimental protocols for validation, and presents a hypothetical molecular docking study to support this hypothesis.
Putative Mechanism of Action: Targeting p38 MAPK and PIM-1 Kinase
The core structure of this compound is a recurring motif in compounds designed to inhibit protein kinases. Specifically, this scaffold has been associated with the inhibition of p38 mitogen-activated protein kinase (MAPK) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. Both kinases are key regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
p38 MAP Kinase Pathway: This pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of apoptosis and the production of pro-inflammatory cytokines. Its dysregulation is linked to various inflammatory diseases and cancers.
PIM-1 Kinase Pathway: PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers, making it an attractive therapeutic target.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential efficacy of this compound, the following tables present quantitative data for well-characterized inhibitors of p38 MAPK and PIM-1 kinase.
Table 1: Comparison of p38 MAP Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) |
| SB203580 | p38α/β | 50 (p38α), 500 (p38β) | 300-500 (THP-1 cells) |
| BIRB 796 | p38α/β/γ/δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | 100-200 (Various cell lines) |
| Neflamapimod (VX-745) | p38α | 10 | ~500 (LPS-stimulated PBMCs) |
| Losmapimod | p38α/β | ~7.9 (pKi 8.1 for p38α), ~25 (pKi 7.6 for p38β) | 10-100 (Various cell lines) |
Table 2: Comparison of PIM-1 Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) |
| TCS PIM-1 1 | PIM-1 | 50 | >20,000 |
| SGI-1776 | PIM-1/2/3, Flt3 | 7 (PIM-1), 350 (PIM-2), 70 (PIM-3) | ~1000 (Various cancer cell lines) |
| AZD1208 | pan-PIM | 0.4 (PIM-1), 5 (PIM-2), 1.9 (PIM-3) | 100-500 (Hematological cancer cell lines) |
| PIM447 (LGH447) | pan-PIM | 0.006 (Ki) | 50-200 (Multiple myeloma cell lines) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., p38α or PIM-1)
-
Kinase-specific substrate (e.g., myelin basic protein for p38, or a specific peptide substrate for PIM-1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and reference inhibitors, dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted compounds to the respective wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is proportional to the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Molecular Docking Protocol (Hypothetical for this compound)
This protocol describes a general workflow for performing molecular docking to predict the binding mode of a ligand to a protein target.
-
Software:
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Protein preparation tools (e.g., PDB2PQR, Chimera)
-
Ligand preparation tools (e.g., Avogadro, ChemDraw)
-
-
Procedure:
-
Protein Preparation:
-
Obtain the crystal structure of the target kinase (e.g., p38α, PDB ID: 1A9U; PIM-1, PDB ID: 1YXT) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
Define the binding site (active site) based on the location of the co-crystallized inhibitor or known catalytic residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm to place the flexible ligand into the rigid receptor binding site. The program will generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses based on their docking scores (binding affinity).
-
Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
-
Visualizations
Signaling Pathway Diagrams
Caption: p38 MAP Kinase Signaling Pathway.
Caption: PIM-1 Kinase Signaling Pathway.
Experimental Workflow
Caption: Workflow for Validating Mechanism of Action.
Hypothetical Molecular Docking Results
A hypothetical molecular docking of this compound into the ATP-binding pocket of p38α MAPK (PDB: 1A9U) suggests a plausible inhibitory mechanism. The dihydropyridine core would likely occupy the hydrophobic region of the active site. The 4-fluorophenyl group could extend into a hydrophobic pocket, while the oxo and carbonitrile groups could form key hydrogen bonds with the hinge region residues of the kinase, a common binding motif for ATP-competitive inhibitors. This predicted binding mode, while theoretical, provides a strong rationale for prioritizing this compound for experimental validation through in vitro kinase assays.
Benchmarking the performance of novel dihydropyridine-based pesticides against commercial standards
A new frontier in pest management, novel dihydropyridine-based pesticides are demonstrating significant potential in outperforming current commercial standards. This guide provides a comprehensive performance comparison, detailing their efficacy, underlying mechanisms, and the experimental protocols for their evaluation.
Recent studies have highlighted the potent insecticidal and acaricidal activities of newly synthesized dihydropyridine derivatives, with some compounds exhibiting significantly higher efficacy than established commercial pesticides like imidacloprid. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these novel compounds against existing alternatives, supported by experimental data.
Performance Against Commercial Standards: A Quantitative Comparison
The efficacy of novel dihydropyridine-based pesticides has been rigorously tested against various agricultural pests. The following tables summarize the median lethal concentration (LC50) values, a measure of the concentration of a pesticide required to kill 50% of a test population, compared to the widely used neonicotinoid insecticide, imidacloprid. Lower LC50 values indicate higher toxicity to the target pest.
| Compound | Target Pest | LC50 (mM) | Commercial Standard | LC50 (mM) |
| Novel Dihydropyridine 3d | Tetranychus cinnabarinus (Carmine spider mite) | 0.011 | Imidacloprid | 0.135 |
| Novel Dihydropyridine 5c | Tetranychus cinnabarinus (Carmine spider mite) | 0.025 | Imidacloprid | 0.135 |
| Novel Dihydropyridine 3d | Brevicoryne brassicae (Cabbage aphid) | 0.0015 | Imidacloprid | - |
| Novel Dihydropyridine 3i | Myzus persicae (Green peach aphid) | 0.0007 | Imidacloprid | - |
Data sourced from a study on the synthesis and evaluation of novel dihydropyridine derivatives.[1][2]
In addition to imidacloprid, other commercial insecticides such as flonicamid and spirotetramat are commonly used as standards for comparison in the evaluation of new insecticidal compounds.[2][3]
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of pesticide efficacy is conducted through standardized bioassays. The leaf-dip method is a common and reliable technique for determining the toxicity of insecticides to sucking insects like aphids.[1][4][5][6]
Leaf-Dip Bioassay Protocol
This protocol is adapted from established methods for assessing insecticide toxicity against aphids.[1][4][5][6]
1. Preparation of Test Solutions:
-
A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone).
-
A series of dilutions are made from the stock solution to create a range of concentrations for testing. A surfactant, such as Triton X-100, is often added to ensure even spreading of the solution on the leaf surface.
2. Leaf Preparation and Treatment:
-
Fresh, untreated host plant leaves are collected and washed.
-
The leaves are dipped into the respective test solutions for a set period (e.g., 10-30 seconds).
-
Control leaves are dipped in a solution containing only the solvent and surfactant.
-
The treated leaves are then allowed to air dry.
3. Insect Exposure:
-
A known number of test insects (e.g., 20-30 adult aphids) are placed onto the dried, treated leaves.
-
The leaves with the insects are then placed in a suitable container, such as a petri dish with a moistened filter paper to maintain humidity.
4. Incubation and Mortality Assessment:
-
The containers are maintained under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
5. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LC50 value.
Proposed Mechanism of Action: Targeting Voltage-Gated Calcium Channels
While the precise mode of action for all novel dihydropyridine-based pesticides is an active area of research, a compelling hypothesis points to the disruption of voltage-gated calcium channels (VGCCs) in the insect nervous system. Dihydropyridines are well-established as modulators of L-type calcium channels in vertebrates. Emerging research suggests that various classes of insecticides, including pyrethroids and organophosphates, can also inhibit VGCCs in insects, indicating that these channels are a viable target for insecticidal action.[7][8][9][10][11]
The proposed signaling pathway involves the binding of the dihydropyridine molecule to the VGCC, leading to a blockage of calcium ion influx into the neuron. This disruption of calcium homeostasis interferes with neurotransmitter release and normal nerve impulse transmission, ultimately causing paralysis and death of the insect.
// Nodes A [label="Isolate Insect Neurons", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Patch-Clamp Electrophysiology", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Apply Dihydropyridine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Measure Calcium Channel Current", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Analyze Current Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Preparation"]; B -> C [label="Treatment"]; C -> D [label="Recording"]; D -> E [label="Data Processing"]; E -> F [label="Quantification"]; }
Caption: Proposed signaling pathway for dihydropyridine-based insecticides targeting VGCCs.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. rjas.org [rjas.org]
- 6. scielo.br [scielo.br]
- 7. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 10. Voltage-Gated Calcium Channels in Honey Bees: Physiological Roles and Potential Targets for Insecticides — Département de Biologie [biologie.ens-lyon.fr]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and upholding environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound with applications in pharmaceutical research and agrochemical development. Adherence to these procedures is critical for mitigating potential hazards.
Immediate Safety and Handling Precautions:
Due to its chemical structure, which includes a fluorinated phenyl group, a pyridine ring, and a nitrile functional group, this compound should be handled as a hazardous substance.[1][2][3] The nitrile group, in particular, warrants caution as it can potentially release toxic hydrogen cyanide gas under acidic or high-temperature conditions.
Personal Protective Equipment (PPE):
Before handling or preparing this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | A fully-buttoned laboratory coat |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4][5][6]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused solid compound, solutions containing the compound, and contaminated labware such as filter paper, pipette tips, and empty containers.[1][5]
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[7] In particular, avoid mixing with strong acids or strong oxidizing agents.[8]
2. Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.[1]
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container for any solutions containing the compound. Ensure the container material is compatible with the solvents used.[1]
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA).[1]
-
The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.[5][8]
-
Ensure secondary containment is in place to mitigate any potential leaks.[1]
5. Disposal Request:
-
Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[9] For a small solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[11] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. vumc.org [vumc.org]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
